(Rac)-Juvenile Hormone III-d3
Beschreibung
The exact mass of the compound Juvenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033769 | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24198-95-6, 5255-04-9 | |
| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl farnesoate 10,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic juvenile hormone III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Rac)-Juvenile Hormone III-d3: A Technical Guide for Researchers
(Rac)-Juvenile Hormone III-d3 is the deuterium-labeled form of Juvenile Hormone III (JH III), a critical sesquiterpenoid hormone that regulates fundamental physiological processes in insects, including metamorphosis, reproduction, and development.[1] Due to its chemical and biological similarity to the endogenous hormone, coupled with its distinct mass, this compound serves as an invaluable tool in entomological and drug development research, primarily as an internal standard for highly accurate and sensitive quantification of JH III levels in biological samples.[2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties, applications, and experimental protocols related to this compound.
Core Properties and Specifications
This compound is specifically designed for use in mass spectrometry-based applications. The incorporation of three deuterium atoms on the methoxy group results in a molecular weight increase of three Daltons compared to the unlabeled JH III, allowing for clear differentiation in mass analysis without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Quantitative Data Summary
The physical and chemical properties of this compound and its unlabeled counterpart are summarized below for easy comparison.
| Property | This compound | (Rac)-Juvenile Hormone III |
| Molecular Formula | C₁₆H₂₃D₃O₃[4][5] | C₁₆H₂₆O₃[1][6][7] |
| Molecular Weight | 269.39 g/mol [4][5] | 266.38 g/mol [1][6][7] |
| CAS Number | 951116-89-5[4][5] | 24198-95-6[1][7] |
| Appearance | Colorless to light yellow oil[4][5] | Not specified |
| Purity | ≥ 95% (typically ~97-98%)[5][8] | ≥ 95%[1] |
| Storage Conditions | -20°C, protect from light. Stock solutions stable at -80°C for 6 months or -20°C for 1 month.[4][5] | -20°C or below.[1][7] |
| Solubility | Soluble in organic solvents like DMF (≥14 mg/mL), Ethanol (≥12 mg/mL), and DMSO (≥10 mg/mL).[4][5] | Soluble in most organic solvents; poorly soluble in water.[7] |
Biological Context: The Juvenile Hormone III Biosynthesis and Signaling Pathway
Understanding the biological role of JH III is crucial for interpreting quantitative data obtained using its deuterated analog. JH III is synthesized in the corpora allata, a pair of endocrine glands in insects.[9] The biosynthesis follows the mevalonate pathway to produce the precursor farnesoic acid. The final steps to produce active JH III vary between insect orders.
Juvenile Hormone III Biosynthesis
The terminal steps of JH III synthesis involve two key enzymes: Juvenile Hormone Acid Methyltransferase (JHAMT) and a P450 epoxidase (CYP15). The sequence of these enzymatic reactions is order-dependent.
-
In most insect orders (e.g., Diptera, Coleoptera), farnesoic acid is first methylated by JHAMT to form methyl farnesoate, which is then epoxidized to yield JH III.[10][11]
-
In Lepidoptera (moths and butterflies), the order is reversed: farnesoic acid is first epoxidized to JH III acid, followed by methylation by JHAMT to produce JH III.[10][11]
Juvenile Hormone III Signaling
JH exerts its effects on gene expression through a complex signaling pathway. The intracellular receptor for JH is Methoprene-tolerant (Met), a bHLH-PAS protein.[12] Upon binding JH, Met forms a heterodimer with its partner, Steroid Receptor Coactivator (SRC) or Taiman (Tai). This complex then binds to JH Response Elements (JHREs) on target genes to regulate their transcription. A non-genomic pathway involving a putative membrane receptor and the activation of the phospholipase C (PLC) pathway has also been identified, which can enhance the transcriptional activity of Met.
Experimental Protocols: Quantification of JH III using (Rac)-JH III-d3
This compound is the preferred internal standard for quantifying endogenous JH III using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on established procedures for mosquito samples.[3][13]
Sample Preparation and Extraction
-
Sample Collection : Dissect tissues of interest (e.g., brain-corpora allata-corpora cardiaca complexes) or collect hemolymph. For in vitro assays, incubate tissues in an appropriate medium.[2]
-
Internal Standard Spiking : Add a known concentration of this compound in acetonitrile to each sample. A typical final concentration is 625 pg/mL.[2][3] This step is critical as the internal standard corrects for analyte loss during extraction and for matrix effects during analysis.
-
Liquid-Liquid Extraction :
-
Add hexane (e.g., 600 µL) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge (e.g., 2000 x g for 5 minutes at 4°C) to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a new silanized glass vial.
-
-
Drying and Reconstitution :
LC-MS/MS Analysis
-
Chromatography :
-
Column : A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm particle size).[14]
-
Mobile Phase A : 0.1% Formic acid in water.[3]
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.[3]
-
Gradient : A typical gradient runs from 5% B to 98% B over several minutes to separate JH III from other matrix components. A 15-minute total run time is often sufficient.[3]
-
Column Temperature : 40°C.[3]
-
Flow Rate : 0.8 mL/min.[3]
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions : The protonated molecular ions ([M+H]⁺ for JH III and [D+H]⁺ for JH III-d3) are selected as precursor ions and fragmented. Specific product ions are then monitored.
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of unlabeled JH III and a constant concentration of (Rac)-JH III-d3.
-
Quantification : Plot the peak area ratio of the analyte (JH III) to the internal standard (JH III-d3) against the concentration of the analyte for the calibration standards.[3] Use the resulting linear regression to calculate the concentration of endogenous JH III in the unknown biological samples.
The workflow for this quantitative analysis is depicted below.
Conclusion
This compound is an essential tool for the precise and reliable quantification of one of the most important hormones in insect physiology. Its use as an internal standard in LC-MS/MS protocols allows for the correction of experimental variability, leading to high-quality, reproducible data. This guide provides the foundational technical information and standardized protocols necessary for its successful implementation in a research setting, empowering studies in insect endocrinology, pest management, and the development of novel insecticides.
References
- 1. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Juvenile hormone III | C16H26O3 | CID 5281523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 10. File:Insect Juvenile Hormone III Synthesis Pathways.png - Wikimedia Commons [commons.wikimedia.org]
- 11. Juvenile Hormone Synthesis: “esterify then epoxidize” or “epoxidize then esterify”? Insights from the Structural Characterization of Juvenile Hormone Acid Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of de novo synthesized radiolabeled juvenile hormone (JH III) by JH receptors from the Cuban subterranean termite Prorhinotermes simplex and the German cockroach Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 14. benchchem.com [benchchem.com]
biological role of juvenile hormone III in insect development
An In-depth Technical Guide on the Biological Role of Juvenile Hormone III in Insect Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone that governs fundamental aspects of insect physiology, primarily development, reproduction, and diapause.[1][2] As the most ubiquitous form of juvenile hormone across insect orders, JH III acts as a key regulator, maintaining the juvenile state during larval stages and preventing premature metamorphosis.[1][3] Its titer, meticulously controlled by biosynthesis in the corpora allata and enzymatic degradation, dictates the timing of developmental transitions.[4][5] At the molecular level, JH III primarily acts through a nuclear receptor, Methoprene-tolerant (Met), which, upon ligand binding, forms a heterodimer with a partner protein to modulate the transcription of target genes.[3][6] This guide provides a comprehensive overview of the physiological roles of JH III, its molecular signaling pathways, quantitative data on its titers, and detailed experimental protocols for its study, offering a critical resource for research and the development of novel insect growth regulators.
Core Biological Roles of Juvenile Hormone III
The physiological effects of JH III are pleiotropic, influencing major life-history traits from molting to behavior. Its primary functions are concentration-dependent and coordinated with other hormonal signals, most notably ecdysteroids.
Regulation of Metamorphosis
One of the most well-characterized roles of JH III is its "status quo" function in preventing metamorphosis.[1][7]
-
Larval Development: During larval instars, high titers of JH III ensure that a molt initiated by the steroid hormone 20-hydroxyecdysone (20E) results in another, larger larva rather than a pupa.[4] JH III achieves this by activating the expression of anti-metamorphic genes, such as Krüppel homolog 1 (Kr-h1), which in turn repress the genes responsible for pupal and adult differentiation.[6]
-
Initiation of Metamorphosis: The transition to the pupal and subsequently the adult stage is triggered by a significant drop in the JH III titer during the final larval instar.[2][8] This decrease in JH III allows 20E to promote the expression of metamorphic genes, initiating the profound cellular and morphological changes of pupation and adult development.[4] The application of exogenous JH III or its analogs during this period can inhibit metamorphosis, causing the formation of supernumerary larval instars or larval-pupal intermediates.[1]
Control of Reproduction
In adult insects, JH III transitions from a developmental regulator to a gonadotropic hormone, essential for reproductive success in both sexes.[1][9]
-
Female Reproduction: JH III is a primary regulator of vitellogenesis, the process of yolk protein synthesis in the fat body and its uptake by developing oocytes.[9] High levels of JH III in adult females stimulate the transcription of vitellogenin genes, leading to egg maturation.[10]
-
Male Reproduction: In males, JH III often stimulates the development and secretory activity of accessory glands, which produce substances essential for sperm transfer, copulation, and influencing female post-mating behavior and physiology.[1]
-
Pheromone Production: In many species, particularly Lepidoptera, JH is required for the production and release of sex pheromones by females, directly linking the hormonal state to mating behavior.[1]
Regulation of Diapause
Diapause is a state of hormonally controlled developmental arrest that allows insects to survive unfavorable environmental conditions.[11][12] JH III plays a central role in the regulation of adult reproductive diapause.
-
Diapause Induction: In many insects that undergo reproductive diapause as adults, the state is characterized by and induced by a deficiency of JH III.[10][11] This lack of JH III leads to arrested ovarian development, reduced metabolic rate, and the accumulation of energy reserves like lipids.[10][11]
-
Diapause Termination: The termination of diapause and resumption of reproductive activity are triggered by an increase in the JH III titer.[11][13] Exogenous application of JH III or its analogs can often artificially break diapause in insects.[11] For instance, in the stink bug Aspongopus chinensis, JH III concentration is significantly lower in diapausing adults compared to those that have terminated diapause.[13]
Molecular Mechanism of Action
The biological effects of JH III are mediated through complex signaling pathways that involve both nuclear and putative membrane-bound receptors.
The Nuclear Receptor Pathway
The primary and best-understood mechanism of JH III action is through an intracellular signaling cascade.[3] JH, being lipophilic, can cross the cell membrane and bind to its nuclear receptor.[3]
-
Receptor Binding: The intracellular receptor for JH is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors.[3][4]
-
Dimerization: Upon binding JH III, Met forms a heterodimer with another bHLH-PAS protein, often referred to as Taiman (Tai) or Steroid Receptor Coactivator (SRC).[6][14]
-
DNA Binding and Transcription: This JH-Met-Tai complex then binds to specific DNA sequences known as JH Response Elements (JHREs), which typically contain an E-box motif (CACGTG), in the promoter regions of target genes.[3][15]
-
Gene Regulation: Binding of the complex to a JHRE activates the transcription of early-response genes like Kr-h1, which in turn mediates many of the downstream anti-metamorphic and reproductive effects of JH.[6][16]
Membrane-Associated Signaling Pathway
There is growing evidence for a non-genomic, membrane-initiated signaling pathway for JH that elicits rapid cellular responses.[14] This pathway appears to work in concert with the nuclear pathway.
-
Receptor Activation: JH III is thought to bind to a putative G protein-coupled receptor (GPCR) on the cell membrane.[14]
-
Second Messenger Production: This binding activates the Phospholipase C (PLC) pathway, leading to the rapid generation of second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Calcium Release: IP3 triggers the release of intracellular calcium ([Ca2+]i), which in turn activates downstream effectors such as Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[14]
-
Pathway Crosstalk: This membrane-initiated cascade can modulate the genomic pathway. For instance, activated CaMKII can phosphorylate Met, enhancing its ability to bind to JHREs and activate transcription, thus amplifying the hormonal response.[14]
Quantitative Data on JH III Titers
JH III titers fluctuate significantly throughout an insect's life cycle. These dynamics are critical for the proper timing of development and reproduction. The tables below summarize representative quantitative data from various studies.
Table 1: JH III Titers During Development and Reproduction in Select Insects
| Species | Stage / Condition | JH III Titer | Method | Reference |
| Aedes aegypti (Mosquito) | Late Pupae | Very Low | In vitro synthesis | [17] |
| 24h post-eclosion (male) | ~15-20 fmol/CA/h | In vitro synthesis | [17] | |
| Adult Female (sugar-fed) | 801 ± 0.3 pg/g (whole body) | HPLC-FD | [18] | |
| Adult Female (sugar-fed) | 1.4 ± 0.04 pg/g (hemolymph) | HPLC-FD | [18] | |
| Manduca sexta (Hornworm) | 4th Instar (molt initiation) | ~2 x 10-8 M | Bioassay | [19] |
| 5th Instar (mature) | Undetectable | Bioassay | [19] | |
| Drosophila melanogaster (Fruit Fly) | Adult Female (pooled ages) | 1.17 ± 0.06 pmol/g | HPLC-FD | [18] |
| Adult Male (pooled ages) | 0.92 ± 0.17 pmol/g | HPLC-FD | [18] |
Table 2: JH III Titers in Relation to Diapause
| Species | Condition | JH III Titer | Method | Reference |
| Aspongopus chinensis (Stink Bug) | Diapause Adult | Significantly Lower | Not Specified | [11][13] |
| Diapause Termination | Significantly Higher | Not Specified | [11][13] | |
| Aedes albopictus (Mosquito) | Diapause Embryos | Significantly Reduced | Not Specified | [12] |
| Non-Diapause Embryos | Higher | Not Specified | [12] | |
| Plautia stali (Stink Bug) | Diapausing Adult | Too low to be detected | GC-MS | [20] |
| Reproductively Active Female | Detected | GC-MS | [20] | |
| Harmonia axyridis (Lady Beetle) | Diapausing Female (short-day) | Low | Not Specified | [10] |
| Reproductive Female (long-day) | High | Not Specified | [10] |
Key Experimental Protocols
Studying the function of JH III requires a range of molecular and analytical techniques. Below are detailed methodologies for key experiments.
Protocol: Quantification of JH III by HPLC-Fluorescence Detection
This method allows for sensitive quantification of JH III from biological samples.[18]
1. Sample Collection and Extraction:
- Collect hemolymph, whole bodies, or specific tissues (e.g., corpora allata for biosynthesis assays) on ice.
- Homogenize samples in an appropriate solvent (e.g., 80% acetonitrile in water).
- Add a known amount of an internal standard (e.g., JH III-D3) to correct for sample loss.
- Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 15 min at 4°C) to pellet debris.
- Collect the supernatant for derivatization.
2. Derivatization of JH III:
- Epoxide Ring Opening: Incubate the extract with sodium sulfide to open the C10,11-epoxide ring of JH III, creating two hydroxyl groups.
- Fluorescent Tagging: Add a fluorescent tag that reacts with hydroxyl groups (e.g., DBD-COCl) and incubate in the dark. This reaction covalently links a fluorescent molecule to the JH III.
3. HPLC Analysis:
- Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.
- Elute the sample using a gradient of solvents (e.g., Solvent A: 0.1% trifluoroacetic acid in water; Solvent B: 90% acetonitrile, 0.1% trifluoroacetic acid in water).[21]
- Detect the fluorescently-tagged JH III using a fluorescence detector set to the appropriate excitation and emission wavelengths for the tag used.
4. Quantification:
- Generate a standard curve by derivatizing and running known quantities of synthetic JH III.
- Calculate the amount of JH III in the biological sample by comparing its peak area to the standard curve, correcting for recovery using the internal standard.
A[label="1. Sample Collection\n(e.g., Hemolymph)", fillcolor="#4285F4"];
B[label="2. Homogenization\nin Acetonitrile", fillcolor="#4285F4"];
C [label="3. Add Internal Standard\n(JH III-D3)", fillcolor="#4285F4"];
D [label="4. Centrifuge &\nCollect Supernatant", fillcolor="#34A853"];
E [label="5. Derivatization:\nEpoxide Opening & Tagging", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="6. HPLC-FD Injection\n& Separation", fillcolor="#EA4335"];
G [label="7. Peak Detection &\nIntegration", fillcolor="#EA4335"];
H [label="8. Quantification\nvs. Standard Curve", fillcolor="#202124"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Protocol: Functional Analysis using RNA Interference (RNAi)
RNAi is used to knock down the expression of a target gene (e.g., Met or a JH degradation enzyme) to study its role in JH signaling.[11][16]
1. dsRNA Synthesis:
- Amplify a ~300-500 bp region of the target gene's coding sequence using PCR with primers flanked by T7 promoter sequences.
- Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
- Anneal the strands to form double-stranded RNA (dsRNA). Purify and quantify the dsRNA. Use dsRNA for a non-related gene (e.g., GFP) as a control.
2. dsRNA Delivery:
- Inject a specific dose of dsRNA (e.g., 1-2 µg) into the hemocoel of the insect at the desired developmental stage (e.g., final instar larva or adult female). Microinjection is a common method.
- For the control group, inject an equal dose of control dsRNA.
3. Incubation and Phenotypic Analysis:
- Maintain the insects under standard rearing conditions for several days to allow for mRNA degradation and protein depletion.
- Monitor the insects for expected phenotypes. For example, knockdown of Met might cause precocious metamorphosis in larvae.[22] Knockdown of a JH degradation enzyme (JHEH) might lead to abnormally high JH titers and disrupted development or accelerated reproductive maturation.[11]
4. Validation of Knockdown:
- After the incubation period, dissect relevant tissues (e.g., fat body, whole body) from a subset of treated and control insects.
- Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the target gene's mRNA levels compared to the control group.
A[label="1. Design Primers\nwith T7 Promoters", fillcolor="#4285F4"];
B[label="2. PCR Amplification\nof Target Gene Fragment", fillcolor="#4285F4"];
C [label="3. In Vitro Transcription\nto Synthesize dsRNA", fillcolor="#4285F4"];
D [label="4. Microinjection of dsRNA\ninto Insect Hemocoel", fillcolor="#34A853"];
E [label="5. Incubation Period\n(3-5 days)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="6. Phenotypic Observation\n(e.g., Metamorphosis, Reproduction)", fillcolor="#EA4335"];
G [label="7. Validation via qRT-PCR\n(Confirm Gene Knockdown)", fillcolor="#202124"];
A -> B -> C -> D -> E -> F;
E -> G;
}
Applications in Drug and Insecticide Development
A thorough understanding of JH III's role is fundamental to developing modern insecticides known as Insect Growth Regulators (IGRs).[23]
-
JH Agonists (JHAs): Compounds that mimic the action of JH, such as methoprene and pyriproxyfen, are widely used as insecticides.[1] By applying these chemicals at a time when endogenous JH levels should be low, they prevent larvae from pupating, trapping them in a non-reproductive juvenile state and ultimately leading to death.[1]
-
JH Antagonists: The development of JH antagonists that block JH biosynthesis or its receptor represents a significant goal for creating new pest control agents. These compounds could induce premature metamorphosis or inhibit reproduction, offering alternative modes of action.[3] Elucidating the precise structure of the Met receptor's ligand-binding domain is a key step toward designing highly specific antagonists.
References
- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 2. Juvenile_hormone [bionity.com]
- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Juvenile Hormone Is an Important Factor in Regulating Aspongopus chinensis Dallas Diapause - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Juvenile Hormone III but Not 20-Hydroxyecdysone Regulates the Embryonic Diapause of Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Juvenile hormone-activated phospholipase C pathway enhances transcriptional activation by the methoprene-tolerant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. JH biosynthesis and hemolymph titers in adult male Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.uchicago.edu [journals.uchicago.edu]
- 20. Biological activities of juvenile hormone III skipped bisepoxide in last instar nymphs and adults of a stink bug, Plautia stali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for detecting peptide hormones in mosquito tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of the Molecular Action of the Insect Juvenile Hormones - UNIV OF WISCONSIN [portal.nifa.usda.gov]
An In-Depth Technical Guide to the Synthesis of Deuterated Juvenile Hormone III for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated juvenile hormone III (JH III), a critical tool for a wide range of research applications, including insect endocrinology, pest management, and drug development. The introduction of a deuterium label into the JH III molecule allows for its use as an internal standard in mass spectrometry-based quantification assays, enabling precise and accurate measurements of endogenous JH III levels in biological samples. This guide details the synthetic pathway, experimental protocols, and characterization of deuterated JH III, presented in a clear and structured format to facilitate its application in the laboratory.
Synthetic Strategy Overview
The synthesis of deuterated juvenile hormone III, specifically trideuterated at the methyl ester position (JH III-d3), is achieved through a straightforward two-step process starting from commercially available juvenile hormone III or its precursor, methyl farnesoate. The overall synthetic scheme involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification using a deuterated methylating agent.
The key steps are:
-
Hydrolysis: Conversion of juvenile hormone III to juvenile hormone III acid.
-
Deuteromethylation: Esterification of juvenile hormone III acid with a deuterated methyl source to yield juvenile hormone III-d3.
This approach offers a reliable method for introducing a stable isotope label with high isotopic purity.
Experimental Protocols
Synthesis of Juvenile Hormone III Acid (2)
The initial step involves the hydrolysis of the methyl ester of juvenile hormone III (1) to its corresponding carboxylic acid, juvenile hormone III acid (2). This reaction is typically carried out under basic conditions.
Materials:
-
Juvenile Hormone III (1) (racemic or enantiomerically pure)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hexane
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve juvenile hormone III (1) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 0.5 N) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours to ensure complete hydrolysis of the methyl ester.[1]
-
After 24 hours, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer three times with diethyl ether or a mixture of hexane and diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude juvenile hormone III acid (2).
Purification:
The crude juvenile hormone III acid can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile in water is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 218 nm).[3]
The fractions containing the pure juvenile hormone III acid are collected and the solvent is removed under reduced pressure.
Synthesis of Deuterated (d3)-Juvenile Hormone III (3)
The purified juvenile hormone III acid (2) is then esterified using a deuterated methylating agent to yield the final product, (d3)-juvenile hormone III (3).
Materials:
-
Juvenile Hormone III Acid (2)
-
Deuterated iodomethane (CD3I)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane
-
Distilled water
Procedure:
-
Dissolve juvenile hormone III acid (2) in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous potassium carbonate to the solution.
-
Add deuterated iodomethane (CD3I) to the reaction mixture.
-
Stir the reaction at room temperature overnight.[2]
-
After the reaction is complete (monitored by thin-layer chromatography), filter off the potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash it with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deuterated juvenile hormone III (3).
Purification:
The crude product can be purified by flash column chromatography on silica gel or by preparative thin-layer chromatography to yield the pure deuterated juvenile hormone III.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Juvenile Hormone III (1) | C16H26O3 | 266.38 |
| Juvenile Hormone III Acid (2) | C15H24O3 | 252.35 |
| (d3)-Juvenile Hormone III (3) | C16H23D3O3 | 269.40 |
Table 1: Molecular Information of Compounds in the Synthetic Pathway.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Isotopic Purity (%) |
| Hydrolysis | Juvenile Hormone III (1) | Juvenile Hormone III Acid (2) | >90 | N/A |
| Deuteromethylation | Juvenile Hormone III Acid (2) | (d3)-Juvenile Hormone III (3) | High | >98 |
Table 2: Summary of Reaction Yields and Isotopic Purity.
Mandatory Visualization
Synthetic Pathway
The following diagram illustrates the two-step synthesis of deuterated juvenile hormone III.
Caption: Synthetic route to deuterated juvenile hormone III.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of deuterated juvenile hormone III.
References
- 1. NADPH dependent epoxidation of methyl farnesoate to juvenile hormone in the cockroach Blaberus giganteus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro biosynthesis and metabolism of methyl farnesoate, juvenile hormone III, and juvenile hormone III acid in the mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of Deuterium Labeling in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium labeling, the substitution of hydrogen with its stable, heavy isotope deuterium, has become an indispensable tool in the field of metabolic research. This technique offers a powerful lens through which to non-invasively probe the intricate dynamics of metabolic pathways, quantify the turnover of biomolecules, and optimize the pharmacokinetic profiles of therapeutic agents.[1] By introducing a subtle mass change without significantly altering the chemical properties of a molecule, deuterium labeling allows researchers to trace the metabolic fate of compounds and elucidate complex biological processes in both in vitro and in vivo systems.[1][2] This guide provides a comprehensive overview of the core principles, key applications, experimental methodologies, and data analysis techniques associated with deuterium labeling in metabolic studies, serving as a vital resource for professionals in academic research and drug development.
Core Principles of Deuterium Labeling
The utility of deuterium labeling in metabolic studies is primarily rooted in two fundamental principles: the kinetic isotope effect and the ability to trace the flow of deuterium through metabolic pathways.
The Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, owing to the difference in their zero-point vibrational energies.[3] Consequently, reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present at that position.[3] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[1][4]
In drug metabolism, the KIE is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents.[1] The metabolic degradation of many drugs involves the enzymatic cleavage of C-H bonds by enzymes such as cytochrome P450s.[4][5] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[3][6][7] Furthermore, altering metabolic pathways through deuteration can also reduce the formation of reactive or toxic metabolites.[3][8]
Tracing Metabolic Pathways
Deuterium-labeled compounds serve as excellent tracers for studying metabolic pathways in vivo and in vitro.[1][9] By introducing a deuterated substrate into a biological system, researchers can track its incorporation into newly synthesized proteins, lipids, and other metabolites.[1][10][11] This approach allows for the determination of biomolecule turnover rates and the elucidation of complex metabolic networks.[1] The most common sources of deuterium for metabolic labeling are heavy water (D₂O) and deuterated substrates like glucose and amino acids.[1][10][12]
Applications of Deuterium Labeling in Metabolic Studies
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[12][13] Deuterium-labeled substrates, particularly glucose, are instrumental in MFA studies.[2][12] When cells are cultured with deuterated glucose, the deuterium atoms are incorporated into various downstream metabolites as the glucose is processed through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][11] By analyzing the mass distribution of these metabolites using mass spectrometry, researchers can map the flow of deuterium and thus quantify the flux through these interconnected pathways.[11] This provides valuable insights into cellular metabolism in both healthy and diseased states.[12]
Protein and Lipid Turnover Studies
Heavy water (D₂O) labeling is a cost-effective and straightforward method for measuring the turnover rates of proteins and lipids on a global scale.[14][15][16] When D₂O is introduced into the drinking water of an animal or added to cell culture media, deuterium is rapidly incorporated into the body's water pool and subsequently into the free amino acid and fatty acid pools.[10][17] These deuterated building blocks are then used for the synthesis of new proteins and lipids.[10] By measuring the rate of deuterium incorporation into these macromolecules over time using mass spectrometry, their synthesis and degradation rates can be calculated.[14][18] This approach has been widely used to study proteome and lipidome dynamics in various physiological and pathological conditions.[14][17][19]
Drug Metabolism and Pharmacokinetics (DMPK)
As previously discussed, the kinetic isotope effect is a valuable tool in drug development.[6][20] By creating deuterated versions of drug candidates, pharmaceutical scientists can improve their metabolic stability, reduce the formation of toxic metabolites, and ultimately enhance their therapeutic profiles.[6][7][8][21] The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), which demonstrated the clinical viability of this strategy.[8][9] Deuterium labeling is also used in preclinical and clinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[6][9][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of deuterium labeling in metabolic studies.
| Enzyme/Reaction | Substrate | KIE (kH/kD) | Reference(s) |
| Cytochrome P450 | Morphine N-demethylation | >1 | [4] |
| Aldehyde Oxidase | Carbazeran | Varies by species | [23] |
| Various | Toluene Metabolism | >1 | [24] |
| Table 1: Examples of Kinetic Isotope Effects in Drug Metabolism. |
| Biomolecule | Model System | Measured Parameter | Key Finding | Reference(s) |
| Proteins | Human iPSCs | Half-life | Identification of over 100 new fast-turnover proteins | [25] |
| Lipids | HeLa Cells | Relative Quantification | Dynamic range of two orders of magnitude achieved | [16] |
| DNA | Dividing Cells | Proliferation Rate | Measurement in as few as 2,000 cells | [26] |
| Table 2: Applications of Deuterium Labeling in Measuring Biomolecule Turnover. |
Experimental Methodologies and Protocols
A generalized workflow for metabolic studies using deuterium labeling involves the administration of the deuterated tracer, sample collection at various time points, extraction of the molecules of interest, and analysis by mass spectrometry or NMR.
In Vitro Protocol: Protein Turnover Measurement in Cell Culture with D₂O
This protocol outlines the key steps for measuring protein turnover rates in cultured cells using heavy water (D₂O) labeling.[27]
Materials:
-
Cell culture medium appropriate for the cell line
-
Deuterium oxide (D₂O, 99.9%)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Mass spectrometry grade trypsin
-
Reagents for protein reduction and alkylation (e.g., DTT, iodoacetamide)
-
Solvents for liquid chromatography (LC)
Procedure:
-
Cell Culture and Adaptation: Culture cells to approximately 70-80% confluency in standard medium.
-
Labeling: Prepare a labeling medium containing a final concentration of 4-8% D₂O. It is crucial to pre-dilute the D₂O in the media before applying it to the cells to ensure complete and rapid labeling of free amino acids.[28] Replace the standard medium with the D₂O-containing labeling medium.
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[27] For adherent cells, wash with PBS before lysis. For suspension cells, pellet the cells before lysis.
-
Protein Extraction and Digestion: Lyse the cells in a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration. Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the rate of deuterium incorporation into peptides over time. This data is then used to calculate the synthesis and degradation rates of individual proteins.
In Vivo Protocol: Measurement of De Novo Lipogenesis (DNL) in Humans with D₂O
This protocol provides a general outline for measuring hepatic de novo lipogenesis in human subjects using D₂O.[17]
Materials:
-
Deuterated water (²H₂O)
-
Equipment for blood collection
-
Centrifuge for plasma separation
-
Reagents and equipment for lipid extraction and derivatization
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Participant Preparation: Participants are typically studied after an overnight fast.
-
D₂O Administration: A baseline blood sample is collected. Participants then consume a calculated dose of deuterated water (e.g., 3 g/kg of body water).[29]
-
Blood Sampling: Blood samples are collected at multiple time points following D₂O administration.
-
Lipid Isolation: Very low-density lipoprotein (VLDL) is isolated from the plasma, typically by ultracentrifugation.[29] Lipids are then extracted from the VLDL fraction.
-
Sample Preparation for GC-MS: The extracted fatty acids are converted to their fatty acid methyl ester (FAME) derivatives for analysis.
-
GC-MS Analysis: The deuterium enrichment in palmitate is measured by GC-MS.
-
DNL Calculation: The rate of hepatic de novo lipogenesis is calculated based on the rate of deuterium incorporation into newly synthesized palmitate.
Conclusion
Deuterium labeling is a versatile and powerful technique that has significantly advanced our understanding of metabolism. From elucidating the intricate details of metabolic pathways through flux analysis to improving the therapeutic potential of drugs via the kinetic isotope effect, the applications of deuterium labeling are vast and continue to expand. As analytical technologies become more sensitive and accessible, the use of deuterium labeling is poised to play an even more critical role in both fundamental biological research and the development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GIST Scholar: Metabolic Heavy Water Labeling for Lipidomics [scholar.gist.ac.kr]
- 17. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. researchgate.net [researchgate.net]
(Rac)-Juvenile Hormone III-d3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of (Rac)-Juvenile Hormone III-d3, a deuterated analog of the insect juvenile hormone III. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details commercially available sources, purity specifications, and a comprehensive experimental protocol for its use as an internal standard in quantitative analysis. Furthermore, it elucidates the signaling pathway of Juvenile Hormone III to provide a broader biological context.
Supplier and Purity Overview
This compound is available from several chemical suppliers. The following table summarizes the available information on suppliers and their product specifications.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| MedChemExpress | HY-N7240S | 97.85%[1], 97.89%[2] | 951116-89-5[1] | C₁₆H₂₃D₃O₃[1] | 269.39[1] |
| GlpBio | GC15438 | Not specified | 951116-89-5 | Not specified | Not specified |
| AA BLOCKS, INC. (via Sigma-Aldrich) | AABH9A22157B | Not specified | 951116-89-5 | Not specified | Not specified |
Experimental Protocol: Quantification of Juvenile Hormone III using LC-MS/MS with this compound as an Internal Standard
The following protocol is adapted from Ramirez et al. (2020) and details the use of this compound as an internal standard for the accurate quantification of Juvenile Hormone III (JH III) in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4].
Sample Preparation
-
Hemolymph Collection and Extraction: Collect hemolymph from insects and precipitate proteins using a 1:1 (v/v) solution of methanol/isooctane. Centrifuge the mixture and partially evaporate the organic solvents[5].
-
Internal Standard Spiking: Add a known concentration of this compound to the biological samples and calibration solutions. A constant concentration of 625 pg/mL has been reported as effective[4].
-
Final Preparation: Re-suspend the dried extracts in acetonitrile for injection into the LC-MS/MS system[3].
LC-MS/MS Analysis
-
Chromatography: Perform separation on a C18 column with a gradient elution of water and methanol[5]. A 15-minute run time with JH III and JH III-d3 co-eluting at approximately 8.2 minutes has been described[4].
-
Mass Spectrometry: Utilize electrospray ionization (ESI) in positive ion mode. Detection is based on multiple reaction monitoring (MRM)[3].
-
JH III Transitions:
-
Primary: 267 -> 235 m/z
-
Secondary: 267 -> 147 m/z
-
-
JH III-d3 Transitions:
-
Primary: 270 -> 235 m/z
-
Secondary: 270 -> 147 m/z[4]
-
-
-
Quantification: Construct calibration curves by plotting the peak area ratio of JH III to JH III-d3 against the concentration of the analyte. Linearity has been observed in the range of 5 to 2500 pg/mL[4].
Signaling Pathways of Juvenile Hormone III
Juvenile Hormone (JH) exerts its effects through a dual signaling mechanism involving both a membrane receptor and an intracellular receptor pathway. These pathways can be interconnected to coordinate hormonal responses[2].
Intracellular Receptor Pathway
The intracellular effects of JH are mediated by the Methoprene-tolerant (Met) protein, which functions as a JH receptor[2]. Upon binding JH, Met forms a heterodimer with the steroid receptor coactivator (SRC). This complex then binds to DNA to regulate the transcription of target genes[2].
Caption: Intracellular signaling pathway of Juvenile Hormone III.
Membrane Receptor Pathway
JH can also act via membrane-associated receptors, leading to rapid, non-genomic effects. This pathway often involves the activation of second messenger systems. For instance, JH-III can activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i), diacylglycerol (DAG), and inositol triphosphate (IP₃)[2]. This can subsequently activate protein kinases like calcium/calmodulin-dependent protein kinase II (CaMKII)[2].
Caption: Membrane-initiated signaling pathway of Juvenile Hormone III.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of Juvenile Hormone III using this compound as an internal standard.
Caption: Workflow for JH III quantification with a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Juvenile Hormone III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects, governing a wide array of physiological processes including development, metamorphosis, reproduction, and behavior.[1][2] This technical guide provides an in-depth exploration of the discovery and history of JH III, detailing the seminal experiments that led to its identification and the evolution of methodologies for its study. It includes comprehensive experimental protocols, quantitative data on hormone titers, and detailed diagrams of its signaling pathway and analytical workflows, designed to serve as a valuable resource for researchers in insect endocrinology and those involved in the development of novel insecticides.
A Historical Perspective on the Discovery of Juvenile Hormone
The concept of a "juvenile hormone" originated from the pioneering work of Sir Vincent Wigglesworth in the 1930s.[1][3] Through a series of elegant experiments involving parabiosis and organ transplantation in the kissing bug, Rhodnius prolixus, Wigglesworth demonstrated the existence of a blood-borne factor that prevented metamorphosis and maintained the juvenile state.[3][4] He showed that the corpus allatum, a small endocrine gland located behind the brain, was the source of this "inhibitory hormone," which he aptly named juvenile hormone.[1][3]
The chemical identification of a juvenile hormone was a significant challenge that took several decades to overcome. A major breakthrough came in the 1960s when Carroll Williams discovered a rich source of JH activity in the abdomen of the male cecropia moth, Hyalophora cecropia, which he famously termed "golden oil".[3][5] This discovery provided the necessary material for the eventual isolation and structural elucidation of the first juvenile hormone, JH I, in 1967 by Röller and his colleagues.[3][5] Shortly after, a second homolog, JH II, was identified from the same source.[5]
The Identification of Juvenile Hormone III
While JH I and JH II were initially thought to be the universal juvenile hormones, subsequent research revealed they are primarily found in Lepidoptera (butterflies and moths).[1][3] The most ubiquitous and ancestral form of juvenile hormone, Juvenile Hormone III (JH III) , was first isolated and identified in 1973 by Judy et al. from in vitro cultures of the corpora allata of the tobacco hawk moth, Manduca sexta.[3] Subsequent studies have confirmed that JH III is the predominant or sole juvenile hormone in most insect orders.[1][3]
Biosynthesis and Metabolism of JH III
JH III is a sesquiterpenoid synthesized from acetyl-CoA via the mevalonate pathway.[2][6] The final steps of its biosynthesis, however, can differ between insect orders. In most insects, farnesoic acid is first methylated to methyl farnesoate, which is then epoxidized to form JH III.[7][8] In Lepidoptera, the order is reversed: farnesoic acid is first epoxidized to JH III acid, followed by methylation.[7][8]
The regulation of JH III titers in the hemolymph is a dynamic process controlled by both its biosynthesis in the corpora allata and its degradation by specific enzymes.[9][10] The primary enzymes responsible for JH III catabolism are juvenile hormone esterase (JHE), which hydrolyzes the methyl ester group, and juvenile hormone epoxide hydrolase (JHEH), which opens the epoxide ring.[6][11]
Quantitative Analysis of JH III
The accurate quantification of JH III has been a persistent challenge due to its lipophilic nature and low endogenous concentrations.[12][13] Several methods have been developed over the years, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Bioassays | Measurement of a biological response (e.g., prevention of metamorphosis) in a test insect.[12][14] | Direct measure of biological activity. | Laborious, lacks specificity, and not highly quantitative.[12][14] |
| Radioimmunoassay (RIA) | Competitive binding assay using a radiolabeled JH analog and a specific antibody.[12][14] | High sensitivity. | High variability and potential for cross-reactivity between JH homologs.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of JH III followed by mass-based detection and quantification.[14][15] | High specificity and accuracy.[14] | Requires derivatization and can be time-consuming.[15] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly specific mass spectrometric detection.[14][16] | High sensitivity and specificity, allows for simultaneous analysis of multiple JH homologs.[16] | Requires sophisticated instrumentation. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) | Derivatization of JH III with a fluorescent tag followed by separation and quantification.[12][14] | High sensitivity and reproducibility.[12][14] | Requires a two-step derivatization process for JH III.[14] |
Table 1: Juvenile Hormone III Titers in Selected Insects
| Insect Species | Developmental Stage | JH III Titer | Method | Reference |
| Aedes aegypti (female) | 48-54h post-eclosion (hemolymph) | Peak levels | LC-MS/MS/MS | [17] |
| Aedes aegypti (female) | 72h post-eclosion (whole body) | Peak levels | LC-MS/MS/MS | [17] |
| Drosophila melanogaster (adult female) | Whole body | 1.17 ± 0.06 pmol/g | HPLC-FD | [14] |
| Drosophila melanogaster (adult male) | Whole body | 0.92 ± 0.17 pmol/g | HPLC-FD | [14] |
| Solenopsis invicta (alate female) | Hemolymph | 0.32 ± 0.04 pmol/µl | Not specified | [18] |
| Apis mellifera (adult) | Whole body | ~10 ng/g | GC-ECD | [19] |
Experimental Protocols
Extraction and Purification of JH III for GC-MS Analysis (Adapted from Bergot et al.)
This protocol outlines a general procedure for the extraction and purification of JH III from insect tissues prior to derivatization and GC-MS analysis.
-
Homogenization: Homogenize insect tissue (e.g., whole body, hemolymph) in a suitable solvent such as acetonitrile or methanol.
-
Liquid-Liquid Extraction: Partition the homogenate with a nonpolar solvent like pentane or hexane to extract the lipophilic JH III.
-
Solid-Phase Extraction (SPE): Further purify the organic extract using a C18 SPE cartridge to remove more polar impurities.
-
Solvent Evaporation: Evaporate the purified extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent for derivatization.
Derivatization of JH III for HPLC-FD Analysis (Adapted from Rivera-Pérez et al.)
This two-step protocol is for tagging the epoxide group of JH III with a fluorescent label for sensitive detection.
-
Epoxide Ring Opening:
-
Add 100 mM sodium sulfide to the purified JH III extract.
-
Incubate at 55°C for 30 minutes to open the epoxide ring, forming a diol.[14]
-
-
Fluorescent Tagging:
-
Extract the resulting diol with hexane.
-
Dry the organic phase under nitrogen.
-
Add the fluorescent tag 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) to the dried sample and incubate to label the hydroxyl groups.[14]
-
The derivatized JH III is now ready for HPLC-FD analysis.
-
Signaling Pathway of Juvenile Hormone III
The primary intracellular receptor for JH III is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors.[11][20] The discovery of Met was a landmark in understanding JH action at the molecular level.[11]
The signaling cascade is as follows:
-
JH III, being lipophilic, can cross the cell membrane and enter the cytoplasm.
-
Inside the cell, JH III binds to Met.[21]
-
Ligand-bound Met forms a heterodimer with another bHLH-PAS protein, often a steroid receptor coactivator (SRC) homolog like Taiman.[21][22]
-
This JH-Met-SRC complex then translocates to the nucleus.
-
In the nucleus, the complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[21]
-
This binding initiates the transcription of early response genes, such as Krüppel-homolog 1 (Kr-h1), which is a key transducer of the anti-metamorphic signal of JH.[20][23]
In addition to this genomic pathway, there is evidence for non-genomic, membrane-associated signaling pathways for JH that can lead to rapid cellular responses through second messengers.[6][22]
Experimental Workflow for JH III Quantification
The following diagram illustrates a typical workflow for the quantification of JH III from insect samples using modern analytical techniques.
Conclusion and Future Directions
The discovery and characterization of Juvenile Hormone III represent a cornerstone of insect endocrinology. From Wigglesworth's foundational experiments to the sophisticated analytical and molecular techniques of today, our understanding of JH III's role in insect biology has advanced tremendously. This knowledge has not only illuminated fundamental aspects of insect physiology but has also paved the way for the development of insect growth regulators (IGRs) that mimic the action of JH, offering more targeted and environmentally benign approaches to pest control.[24]
Future research will likely focus on further dissecting the intricacies of JH III signaling, including the identification of additional receptors and the elucidation of cross-talk with other hormonal pathways. The continued development of sensitive and high-throughput analytical methods will be crucial for studying JH dynamics in individual insects and in response to environmental cues. A deeper understanding of the molecular mechanisms of JH III action will undoubtedly open new avenues for the development of next-generation insecticides and for the manipulation of beneficial insect populations.
References
- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 2. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 3. Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of proteins involved in the final steps of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 7. File:Insect Juvenile Hormone III Synthesis Pathways.png - Wikimedia Commons [commons.wikimedia.org]
- 8. Juvenile Hormone Synthesis: “esterify then epoxidize” or “epoxidize then esterify”? Insights from the Structural Characterization of Juvenile Hormone Acid Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mathematical model for the regulation of juvenile hormone titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 13. Item - A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - Public Library of Science - Figshare [plos.figshare.com]
- 14. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ars.usda.gov [ars.usda.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Juvenile hormone-activated phospholipase C pathway enhances transcriptional activation by the methoprene-tolerant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Egfr signaling promotes juvenile hormone biosynthesis in the German cockroach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Racemic Mixtures in Hormone Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Hormone Action
In the realm of endocrinology and pharmaceutical development, the three-dimensional structure of a molecule is paramount to its biological function. Many synthetic hormones and their standards exist as chiral molecules, meaning they are non-superimposable mirror images of each other, known as enantiomers. A 50:50 mixture of two enantiomers is termed a racemic mixture . While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the body.[1][2]
Biological systems, including hormone receptors and enzymes, are inherently chiral and can differentiate between enantiomers, leading to stereoselective interactions.[3] This can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[4] Consequently, the use of single-enantiomer drugs, or "chiral switches," has become a significant trend in the pharmaceutical industry to improve therapeutic indices and reduce off-target effects.[5]
This technical guide provides an in-depth exploration of racemic mixtures in hormone standards, focusing on their characterization, the differential activity of their constituent enantiomers, and the analytical methodologies required for their separation and analysis. This understanding is critical for researchers and drug development professionals to ensure the quality, efficacy, and safety of hormonal therapies.
Differential Activity of Enantiomers in Hormone-Related Racemic Drugs
The differential activity of enantiomers is a cornerstone of stereopharmacology. Below are examples of hormone-related or receptor-acting racemic drugs that illustrate the varied contributions of each stereoisomer to the overall pharmacological profile.
Norgestrel: A Case Study in a Racemic Progestin
Norgestrel is a synthetic progestin used in oral contraceptives. It is a racemic mixture of dextronorgestrel and levonorgestrel.[6] The biological activity of norgestrel resides almost exclusively in the levo-enantiomer, levonorgestrel, which is a potent agonist of the progesterone receptor. The dextro-enantiomer is considered biologically inactive.[6][7]
Methadone: A Racemic Opioid with Enantioselective Activity
Methadone, a synthetic opioid used for pain management and opioid use disorder treatment, is administered as a racemic mixture of (R)- and (S)-methadone. The analgesic effects are primarily attributed to the (R)-enantiomer, which has a significantly higher affinity for the µ-opioid receptor.[8][9] The (S)-enantiomer has weaker µ-opioid receptor agonist activity but contributes to the inhibition of serotonin and norepinephrine reuptake and may be associated with adverse cardiac effects.[8][10]
Ketamine: A Racemic Anesthetic with Diverse Enantiomeric Effects
Ketamine, an anesthetic with growing use in the treatment of depression, is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). Esketamine is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist and is responsible for the anesthetic and dissociative effects.[11][12] In contrast, preclinical studies suggest that arketamine may have more potent and longer-lasting antidepressant effects with a lower risk of psychotomimetic side effects.[13][14]
Quantitative Comparison of Enantiomer Activity
The following tables summarize quantitative data on the differential activity of the enantiomers for the aforementioned examples.
Table 1: Progesterone Receptor Binding Affinities of Norgestrel Enantiomers and Related Progestins
| Compound | Receptor | Relative Binding Affinity (%)* | Reference |
| Progesterone | Human Uterine PR | 100 | [15] |
| Levonorgestrel | Human Uterine PR | 143 | [15] |
| Norgestimate | Human Uterine PR | 3.2 | [15] |
| Levonorgestrel | Rabbit Uterine PR | 125 | [15] |
| Norgestimate | Rabbit Uterine PR | 1.2 | [15] |
*Relative binding affinity (RBA) is expressed as a percentage relative to progesterone.
Table 2: µ-Opioid Receptor Binding Affinities of Methadone Enantiomers
| Enantiomer | Receptor Subtype | IC50 (nM) | Reference |
| (R)-methadone | µ1 | 3.0 | [6] |
| (S)-methadone | µ1 | 26.4 | [6] |
| (R)-methadone | µ2 | 6.9 | [6] |
| (S)-methadone | µ2 | 88 | [6] |
Table 3: Potency and Receptor Affinity of Ketamine Enantiomers
| Enantiomer | Parameter | Value | Reference |
| Esketamine ((S)-ketamine) | Anesthetic Potency | ~1.5 times more potent than Arketamine | [12][16] |
| Arketamine ((R)-ketamine) | NMDA Receptor Affinity | 4 to 5 times lower than Esketamine | [11] |
| Esketamine ((S)-ketamine) | Analgesic Potency | ~3 times more potent than Arketamine | [12][16] |
Experimental Protocols for Chiral Separation
The separation of enantiomers is a critical step in the characterization of racemic mixtures. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) is the most common technique.
Chiral Separation of Norgestrel Enantiomers by HPLC with a Chiral Mobile Phase Additive
This method describes the separation of levonorgestrel and dextronorgestrel using a reversed-phase HPLC system with a chiral mobile phase additive.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.0, 20 mM) containing 25 mM hydroxypropyl-β-cyclodextrin (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Column Temperature: Ambient.
-
Outcome: Baseline separation of the norgestrel enantiomers.
Chiral Separation of Methadone Enantiomers by HPLC
This protocol outlines the separation of (R)- and (S)-methadone for pharmacokinetic studies.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral-AGP column (100 x 4.0 mm, 5 µm).[17]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition to be optimized, but often phosphate buffer with an organic modifier like isopropanol).
-
Flow Rate: To be optimized for best resolution.
-
Detection: UV at 210 nm.[6]
-
Sample Preparation: Alkaline extraction from biological fluids (e.g., serum, urine).[6]
Chiral Separation of Ketamine and Norketamine Enantiomers by LC-MS/MS
This method allows for the simultaneous determination of ketamine and its metabolite norketamine in biological matrices.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Column: CHIRALPAK AS-3R (100 mm x 4.6 mm, 3 µm).[18]
-
Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: To be optimized.
-
Detection: Electrospray ionization in positive ion mode with selected reaction monitoring (SRM).[18]
-
Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma, brain homogenate) with an organic solvent.[18]
In Vitro Assays for Hormone Potency Determination
A variety of in vitro assays are employed to determine the biological potency of hormone enantiomers. These assays provide crucial data for comparing the activity of individual stereoisomers.
-
Receptor Binding Assays: These assays measure the affinity of a ligand for its receptor. A radiolabeled ligand with known affinity is incubated with the receptor in the presence of varying concentrations of the test compound (enantiomer). The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.[4]
-
Reporter Gene Assays: These cell-based assays utilize a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of a hormone response element. When a biologically active hormone binds to its receptor in these cells, it activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production). The potency of an enantiomer can be quantified by its ability to induce this signal.[19][20]
-
Steroidogenesis Assays: For hormones that regulate the synthesis of other steroids, in vitro assays using cell lines like H295R, which express the enzymes of the steroidogenic pathway, can be used. The effect of different enantiomers on the production of various steroid hormones can be quantified using techniques like LC-MS/MS.[21][22]
Mandatory Visualizations
Experimental Workflow for Chiral Analysis of Hormone Standards
Caption: Experimental workflow for chiral HPLC analysis.
Differential Signaling Pathways of Estrogen Receptors
Caption: Differential signaling of Estrogen Receptors α and β.
Conclusion
The study of racemic mixtures in hormone standards is a critical aspect of pharmaceutical sciences. The inherent chirality of biological systems necessitates a thorough understanding of the stereoselective actions of hormone enantiomers. As demonstrated, individual enantiomers within a racemic mixture can possess markedly different pharmacological and toxicological profiles. The development and application of robust chiral separation techniques, such as HPLC, are essential for the accurate characterization and quality control of these standards. Furthermore, a detailed understanding of the differential signaling pathways activated by hormone enantiomers provides a deeper insight into their mechanisms of action and potential for therapeutic optimization. For researchers and drug development professionals, a comprehensive approach that considers the stereochemistry of hormone standards is indispensable for the development of safer and more effective endocrine therapies.
References
- 1. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of corticosteroid effects of eight chiral herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine [pubmed.ncbi.nlm.nih.gov]
- 7. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Estrogen Receptors alpha and beta as determinants of gene expression: influence of ligand, dose, and chromatin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Arketamine - Wikipedia [en.wikipedia.org]
- 12. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. uhplcs.com [uhplcs.com]
- 21. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orbit.dtu.dk [orbit.dtu.dk]
The Core of Mimicry: An In-depth Technical Guide to Juvenile Hormone Analogs and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of juvenile hormone analogs (JHAs), a class of insect growth regulators that mimic the action of juvenile hormone (JH). We will delve into their core functions, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in insecticide development and insect physiology research.
Introduction to Juvenile Hormone Analogs
Juvenile hormones (JHs) are a group of sesquiterpenoid hormones in insects that regulate a wide array of physiological processes, including development, reproduction, diapause, and polyphenism.[1] JHAs are synthetic compounds that mimic the biological activity of natural JHs.[2][3] By binding to the same receptors as JH, these analogs can disrupt the normal life cycle of insects, making them potent tools for pest management.[2][3] Classified as insect growth regulators (IGRs), JHAs are considered "third-generation insecticides" due to their specificity to insects and lower toxicity to non-target organisms compared to traditional broad-spectrum insecticides.[2]
The primary function of JH is to maintain the larval state and prevent metamorphosis until the appropriate developmental stage.[1][2] When JH levels are high, an insect larva will molt into a larger larva. As the insect matures, JH titers decrease, allowing for the transition to the pupal and then adult stage. JHAs disrupt this process by maintaining high levels of JH-like activity, which can lead to the formation of non-viable larval-pupal intermediates, prevent adult emergence, or cause sterility in emerged adults.[2][4]
Mechanism of Action: The Juvenile Hormone Signaling Pathway
The molecular mechanism of JH action is primarily mediated through an intracellular signaling pathway. The key player in this pathway is the Methoprene-tolerant (Met) protein, a member of the basic-helix-loop-helix-Per-Arnt-Sim (bHLH-PAS) family of transcription factors, which functions as the JH receptor.[5][6][7]
The signaling cascade can be summarized as follows:
-
Ligand Binding: JH or a JHA enters the cell and binds to the Met protein.
-
Heterodimerization: Ligand-bound Met forms a heterodimer with another bHLH-PAS protein called Taiman (Tai) (also known as SRC in some insects).
-
Nuclear Translocation & DNA Binding: The Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as JH Response Elements (JHREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the Met-Tai complex to JHREs modulates the transcription of downstream genes, leading to the physiological effects of JH.
In addition to this genomic pathway, there is evidence for a membrane-associated signaling pathway that can lead to more rapid cellular responses. This pathway involves G-protein coupled receptors and the activation of second messengers like inositol trisphosphate and diacylglycerol, which can lead to the phosphorylation and enhanced activity of the Met-Tai complex.
Below is a diagram illustrating the core JH/JHA signaling pathway.
Caption: The Juvenile Hormone (JH) and JHA signaling pathway.
Common Juvenile Hormone Analogs and Their Efficacy
Several JHAs are commercially used for insect pest control. The most common include methoprene, pyriproxyfen, and fenoxycarb. Their efficacy varies depending on the insect species, developmental stage, and application method.
| JHA | Target Pests | LC50 / EC50 / IC50 | Reference |
| Methoprene | Mosquitoes (Aedes aegypti, Culex quinquefasciatus), Fleas (Ctenocephalides felis), Stored-product pests (Tribolium castaneum) | Aedes aegypti (larvae): 0.012 ppb (LC50 for adult emergence inhibition) | [5] |
| Tribolium castaneum (larvae): 1 ppm (85-95% metamorphosis inhibition) | [8] | ||
| Stomoxys calcitrans (stable fly larvae): 0.002 ppm (LC50) | [9] | ||
| Ctenocephalides felis (cat flea): 0.643 ppm (estimated LC50 on topsoil) | [10] | ||
| Pyriproxyfen | Whiteflies, Mosquitoes (Aedes aegypti), Fleas, Cockroaches | Aedes aegypti (larvae): 1.1 x 10⁻⁴ mg/L (LC50) | [11] |
| Aedes vigilax (brackish water mosquito): 0.019 ppb (EI50) | [12] | ||
| Stomoxys calcitrans (stable fly larvae): 0.002 ppm (LC50) | [9] | ||
| Galleria mellonella (wax moth larvae): 9.99 ppm (LC50) | [13] | ||
| Fenoxycarb | Moths, Scale insects, Cockroaches, Fire ants | Spodoptera littoralis & S. frugiperda (2nd instar larvae): More toxic than methoprene and pyriproxyfen | [14] |
| Arabidopsis thaliana (as a brassinosteroid inhibitor): ~1.8 µM (IC50 for stem elongation) | [15] | ||
| Galleria mellonella (wax moth larvae): 10.12 ppm (LC50) | [13] | ||
| Rainbow Trout: 1.6 ppm (LC50) | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of JHAs.
Radiolabeled Juvenile Hormone Competitive Binding Assay
This assay is used to determine the binding affinity of a JHA to the JH receptor (Met) or JH binding proteins (JHBPs).
Principle: A radiolabeled JH (e.g., [³H]-JH III) is incubated with a source of the receptor (e.g., insect cell lysate expressing Met, or hemolymph containing JHBPs). Unlabeled JHA is added at increasing concentrations to compete with the radiolabeled JH for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of JHA that inhibits 50% of the specific binding of the radiolabeled JH (IC50) is determined.
Protocol:
-
Receptor Preparation:
-
For intracellular receptors, transfect insect or mammalian cells with expression vectors for Met and Tai. After 48-72 hours, harvest the cells and prepare a cell lysate.
-
For hemolymph binding proteins, collect hemolymph from the target insect and centrifuge to remove hemocytes.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the receptor preparation, a fixed concentration of radiolabeled JH (typically at or below the Kd), and varying concentrations of the unlabeled JHA.
-
Include control tubes with only the radiolabeled JH (total binding) and with an excess of unlabeled JH (non-specific binding).
-
Incubate the reactions at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the receptor-bound radiolabeled JH from the free radiolabeled JH. Common methods include:
-
Dextran-coated charcoal: The charcoal binds free ligand, and the mixture is centrifuged to pellet the charcoal. The supernatant containing the bound ligand is then counted.
-
Filter binding assay: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor and bound ligand are retained on the filter, while the free ligand passes through.
-
-
-
Quantification:
-
The radioactivity on the filters or in the supernatant is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the JHA concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Quantitative Real-Time PCR (qPCR) for JH-Responsive Gene Expression
This technique is used to measure changes in the expression of genes that are regulated by the JH signaling pathway in response to JHA treatment.
Principle: Total RNA is extracted from insects or cultured cells treated with a JHA. The RNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR with primers specific for a JH-responsive gene. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
Protocol:
-
Sample Preparation and JHA Treatment:
-
Treat insects or cultured insect cells with the desired concentration of JHA for a specific duration. Include a vehicle control group.
-
-
RNA Extraction:
-
Extract total RNA from the samples using a commercial kit or a standard Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and either oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a multi-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the target gene
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye)
-
-
Include reactions for a reference gene (e.g., actin or ribosomal protein) for normalization.
-
Also include no-template controls to check for contamination.
-
-
Thermal Cycling and Data Collection:
-
Run the qPCR plate in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The instrument will measure the fluorescence at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target gene to the Ct values of the reference gene (ΔCt).
-
Calculate the relative change in gene expression between the JHA-treated and control groups using the 2-ΔΔCt method.
-
Caption: Workflow for Quantitative Real-Time PCR (qPCR).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of the Met-Tai receptor complex to a specific DNA sequence (JHRE).
Principle: A short DNA probe containing the putative JHRE is labeled with a radioisotope (e.g., ³²P) or a fluorescent dye. The labeled probe is incubated with a nuclear extract containing the Met and Tai proteins. If the receptor complex binds to the JHRE, the mobility of the labeled probe through a non-denaturing polyacrylamide gel will be retarded compared to the unbound probe.
Protocol:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides containing the JHRE sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with ³²P using T4 polynucleotide kinase or with a fluorescent dye.
-
-
Nuclear Extract Preparation:
-
Prepare a nuclear extract from JHA-treated insect cells or tissues to obtain the active Met-Tai complex.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled probe, the nuclear extract, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition experiments, add an excess of unlabeled probe to demonstrate the specificity of the binding.
-
For supershift assays, add an antibody specific to Met or Tai to the reaction. The binding of the antibody will cause a further shift in the mobility of the complex.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For fluorescently labeled probes, scan the gel using a fluorescence imager.
-
Conclusion
Juvenile hormone analogs are a critical class of insect growth regulators with significant applications in pest management. A thorough understanding of their mechanism of action through the JH signaling pathway is essential for the development of novel and more effective JHAs. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the efficacy and molecular effects of these compounds. Continued research in this area will undoubtedly lead to the discovery of new target sites and the design of next-generation insecticides with improved specificity and environmental safety profiles.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. licorbio.com [licorbio.com]
- 12. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.graphviz.org [forum.graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. Validation of quantitative real-time PCR reference genes for the determination of seasonal and labor-specific gene expression profiles in the head of Western honey bee, Apis mellifera | PLOS One [journals.plos.org]
- 16. sinobiological.com [sinobiological.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Juvenile Hormone III in Biological Matrices
Abstract
This application note details a robust and highly sensitive method for the quantification of Juvenile Hormone III (JH III) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, (Rac)-Juvenile Hormone III-d3 (JH III-d3), to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method achieves a low limit of detection, making it suitable for applications in entomology, endocrinology, and drug development where trace-level quantification of JH III is critical.
Introduction
Juvenile Hormone III is a crucial sesquiterpenoid that regulates key physiological processes in many insect species, including development, reproduction, and behavior.[1][2][3] Accurate quantification of JH III levels is essential for understanding its biological roles and for the development of novel insect control agents. LC-MS/MS has emerged as a powerful analytical technique for this purpose due to its high selectivity and sensitivity.[4][5][6] The use of a deuterated internal standard, which co-elutes with the analyte but is distinguished by its mass, is a key aspect of a reliable quantitative method, as it effectively normalizes for variations during sample processing and analysis.[1][7][8] This protocol provides a detailed workflow for the extraction and quantification of JH III from biological matrices.
Experimental Workflow
The overall experimental workflow for the quantification of JH III is depicted below. It involves sample homogenization, addition of the internal standard, liquid-liquid extraction, solvent evaporation, reconstitution, and subsequent analysis by LC-MS/MS.
Caption: Figure 1: Experimental Workflow for JH III Quantification
Materials and Reagents
-
Juvenile Hormone III (JH III) standard
-
This compound (JH III-d3) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
-
Isooctane
-
Silanized vials with inserts
Sample Preparation Protocol
-
Sample Collection: Collect biological samples (e.g., hemolymph, tissues) and store them at -80°C until analysis.
-
Internal Standard Spiking: To a known amount of sample, add a fixed concentration of this compound internal standard (e.g., 625 pg/mL).[1][8]
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For liquid samples like hemolymph, dilute with a solvent mixture.
-
Extraction: Perform a liquid-liquid extraction. For example, mix the sample with an isooctane-methanol mixture (1:1, v/v), vortex vigorously, and allow the phases to separate.[4]
-
Solvent Evaporation: Transfer the organic (upper) phase to a clean, silanized vial and dry the extract under a gentle stream of nitrogen.[9][10]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of acetonitrile.[1][9] Vortex for 1 minute to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to a silanized vial with a fused 250 µL insert for LC-MS/MS analysis.[1][9]
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Kinetex C8) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Methanol |
| Gradient | Optimized for separation (e.g., 2% to 100% B over several minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5.0 µL |
| Run Time | Approximately 15 minutes |
Note: The HPLC run should be sufficient to ensure the co-elution of JH III and JH III-d3, which typically occurs at around 8.2 minutes under the described conditions.[7]
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
The quantification of JH III and its internal standard is based on monitoring specific precursor-to-product ion transitions. The most abundant transitions are typically used for quantification (primary), while a second transition is monitored for confirmation (secondary).[7][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Primary | Product Ion (m/z) - Secondary |
| JH III | 267 | 235 | 147 |
| JH III-d3 | 270 | 235 | 147 |
JH III Fragmentation Pathway
The fragmentation of the protonated molecular ion of JH III ([M+H]+) primarily involves the loss of methanol (CH3OH), resulting in the product ion at m/z 235.[1] A detailed fragmentation scheme is presented below.
Caption: Figure 2: Proposed Fragmentation Pathway for JH III and JH III-d3
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrates excellent performance for the quantification of JH III.
| Parameter | Result |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column) in solvent[7] |
| 19 pg/mL (0.76 pg on column) in matrix[7] | |
| Linearity | Linear response over a wide concentration range |
| Reproducibility | High inter- and intra-day reproducibility[7] |
| Extraction Recovery | Approximately 55%[1] |
Quantification
Quantification is achieved by calculating the peak area ratio of the analyte (JH III) to the internal standard (JH III-d3). A calibration curve is generated by plotting the peak area ratios of standards against their known concentrations. The concentration of JH III in unknown samples is then determined from this calibration curve.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of Juvenile Hormone III in biological samples. The use of a deuterated internal standard, this compound, is crucial for achieving reliable results by compensating for matrix effects and procedural losses.[1][7][8] The described protocol, with its high sensitivity and reproducibility, is a valuable tool for researchers in various fields requiring precise measurement of this important insect hormone.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 3. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
Application Note: Quantitative Analysis of Juvenile Hormone III in Biological Samples using (Rac)-Juvenile Hormone III-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Juvenile Hormone III (JH III) in biological matrices. The protocol utilizes (Rac)-Juvenile Hormone III-d3 as an internal standard (ISTD) to ensure accurate and precise measurements by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is applicable to researchers in insect physiology, endocrinology, and drug development professionals working on insect control agents.
Introduction
Juvenile hormones (JHs) are sesquiterpenoids that play a crucial role in regulating development, reproduction, and metamorphosis in insects.[1][2][3] JH III is the most ubiquitous member of this hormone family.[1] Accurate quantification of endogenous JH III levels is essential for understanding insect biology and for the development of novel insecticides that disrupt hormone signaling. Due to its low physiological concentrations and lipophilic nature, sensitive and specific analytical methods are required for its measurement.[4]
LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby providing high accuracy and precision.[1][5][6] This note provides a detailed protocol for the extraction and quantification of JH III from insect tissues using this internal standard.
Experimental
Materials and Reagents
-
(Rac)-Juvenile Hormone III (Toronto Research Chemicals)
-
This compound (Toronto Research Chemicals)[7]
-
Acetonitrile (Optima grade or better)[7]
-
Hexane (Optima grade or better)[7]
-
Water (Optima grade or better)[7]
-
Formic acid (analytical grade or better)[7]
-
Methanol (Optima grade or better)[8]
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methodologies described for the analysis of JH III in mosquito samples.[1]
-
Homogenize biological samples (e.g., insect tissues, hemolymph) in an appropriate buffer.
-
To each sample, add a known amount of this compound in acetonitrile. A final concentration of 625 pg/mL is recommended.[1]
-
Add 600 µL of Hexane to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a new silanized vial.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Vortex for 1 minute and transfer to an autosampler vial with a fused 250 µL insert for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are based on a system using a QTRAP® 5500 triple quadrupole mass spectrometer.[1]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., ReproSil-Pur ODS-3)[8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 0.5 min; ramp to 98% B in 7.5 min; hold for 3 min; return to 5% B in 0.5 min; hold for 3.5 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 10 psi |
| Spray Voltage | 5000 V |
| Temperature | 400°C |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Entrance Potential | 7.0 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Juvenile Hormone III | 267.0 | 235.0 |
| Juvenile Hormone III | 267.0 | 147.0 |
| This compound | 270.2 | User Determined |
Note: The fragmentation of the deuterated standard should be optimized by the user. A common fragmentation is the loss of methanol-d3.
Data Analysis
Quantification is achieved by creating a calibration curve. Prepare a series of calibration standards containing known concentrations of Juvenile Hormone III and a constant concentration of the this compound internal standard (e.g., 625 pg/mL).[1] Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression of the calibration curve can then be used to determine the concentration of JH III in unknown samples. A typical linear range for this assay is 5 to 2500 pg/mL.[1]
Results
The use of this compound as an internal standard effectively corrects for variations in sample extraction and matrix effects, leading to high precision and accuracy. The described LC-MS/MS method provides a sensitive and selective workflow for the quantification of JH III in complex biological matrices. The limit of detection for this method has been reported to be as low as 8 pg/mL.[7]
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Workflow for JH III quantification.
Juvenile Hormone III Signaling Pathway (Simplified)
Caption: Simplified JH III signaling pathway.
Logic of Internal Standard Use
Caption: Logic of internal standard correction.
Conclusion
The use of this compound as an internal standard provides a reliable method for the accurate quantification of Juvenile Hormone III in biological samples by LC-MS/MS. This approach is essential for researchers investigating the physiological roles of JH III and for the development of targeted insect control strategies. The protocol outlined in this application note is a valuable tool for achieving sensitive and reproducible results.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology | MDPI [mdpi.com]
- 3. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 8. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Juvenile Hormone Extraction from Insect Hemolymph
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that play a crucial role in regulating many aspects of insect physiology, including development, reproduction, diapause, and polyphenisms.[1] The accurate quantification of JH titers in insect hemolymph is essential for studies in insect endocrinology, pest management strategies involving insect growth regulators, and the development of novel pharmaceuticals. Due to their lipophilic nature and low endogenous concentrations, the extraction and quantification of JHs from the complex matrix of hemolymph present significant challenges.[2][3]
This document provides detailed protocols for the extraction of juvenile hormones from insect hemolymph, covering methods from sample collection to final quantification. The protocols are designed to be adaptable for various insect species and research applications.
Juvenile Hormone Signaling Pathway
The biological effects of juvenile hormone are mediated through a specific signaling pathway. Understanding this pathway is critical for interpreting the physiological significance of JH titers. The pathway begins with JH binding to its intracellular receptor, Methoprene-tolerant (Met). This complex then translocates to the nucleus, where it forms a heterodimer with Steroid receptor coactivator (SRC) to regulate the transcription of target genes.[4]
References
Application Notes and Protocols for Juvenile Hormone Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that play a crucial role in regulating many aspects of insect physiology, including development, reproduction, and behavior.[1][2][3][4][5] Accurate quantification of JH titers is essential for fundamental research in insect endocrinology and for the development of novel insect control agents. However, the lipophilic nature of JHs, their low endogenous concentrations, and their susceptibility to degradation make their analysis challenging.[1][2][3][4][5]
The use of a deuterated internal standard, such as d3-Juvenile Hormone III (d3-JH III), is a widely accepted method for achieving accurate and precise quantification of JHs.[6][7][8][9] The internal standard is added at the beginning of the sample preparation process and co-elutes with the analyte of interest, allowing for correction of sample loss during extraction and purification, as well as variations in instrument response.[9] This application note provides detailed protocols for sample preparation of various biological matrices for JH analysis using a deuterated standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.
Experimental Protocols
I. Sample Collection and Homogenization
Biological samples for JH analysis can include whole-body extracts, hemolymph, or in vitro culture media from corpora allata incubations.[1]
A. Hemolymph Collection:
-
For larger insects, hemolymph can be collected by making a small incision in the cuticle and drawing the hemolymph into a chilled glass capillary tube.[10][11]
-
To prevent melanization and coagulation, the collected hemolymph should be immediately transferred into a microcentrifuge tube containing an anticoagulant buffer (e.g., a solution of phenylthiourea in methanol).[12]
-
For very small insects, where hemolymph collection is difficult, whole-body extraction is recommended.[11]
B. Whole-Body Homogenization:
-
Flash-freeze the insect(s) in liquid nitrogen to stop metabolic activity.
-
Homogenize the frozen sample in a suitable solvent, such as methanol or acetonitrile, using a tissue homogenizer or bead beater.
-
The homogenate should be kept on ice throughout the process to minimize degradation of JHs.
II. Liquid-Liquid Extraction (LLE)
LLE is a common method for extracting lipophilic JHs from aqueous biological matrices.[12]
-
To the homogenized sample or hemolymph, add a known amount of the deuterated internal standard (e.g., d3-JH III).[6][7][8][9]
-
Add an organic solvent immiscible with water, such as hexane or a mixture of isooctane and methanol (1:1, v/v).[12][13][14][15]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of JHs into the organic phase.
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer containing the JHs to a new, clean tube.
-
Repeat the extraction process (steps 2-5) on the aqueous layer at least once more to maximize recovery.
-
Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
III. Solid-Phase Extraction (SPE) - Optional Clean-up Step
For complex matrices, an additional SPE clean-up step may be necessary to remove interfering substances.
-
Reconstitute the dried extract from the LLE in a small volume of a non-polar solvent (e.g., hexane).
-
Condition an appropriate SPE cartridge (e.g., silica-based) with the same non-polar solvent.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent to remove lipids and other non-polar interferences.
-
Elute the JHs from the cartridge using a more polar solvent or a solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
IV. Derivatization (for GC-MS Analysis)
For analysis by GC-MS, the epoxide group of the JH molecule needs to be derivatized to improve its volatility and chromatographic properties. A common method is the conversion to a methoxyhydrin derivative.[16]
-
To the dried extract, add a solution of acidic methanol (e.g., methanol containing 0.1% sulfuric acid).
-
Incubate the reaction mixture at room temperature for a specified time to open the epoxide ring and form the methoxyhydrin.
-
For quantification using a deuterated standard, the derivatization can be performed with deuterated methanol (d3-methanol) to create a d3-methoxyhydrin derivative, which can be quantified by GC-MS.[16]
-
After the reaction is complete, neutralize the acid and extract the derivatized JHs using a non-polar solvent like hexane.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS injection.
Note: For LC-MS/MS analysis, derivatization is generally not required, which simplifies the sample preparation workflow.[12]
V. Final Sample Preparation for Analysis
-
Reconstitute the final dried extract (from LLE/SPE or after derivatization) in a small, precise volume of a suitable solvent (e.g., acetonitrile or methanol for LC-MS, hexane for GC-MS).
-
Transfer the reconstituted sample to an autosampler vial, preferably with a low-volume insert, for analysis.
Data Presentation
The following tables summarize key quantitative data from published methods for JH analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods for Juvenile Hormone Analysis.
| Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| JH I, II, III, JHB₃, JHSB₃ | d3-JH III | Low femtomole range | - | - | [6],[7],[8] |
| JH III | d3-JH III | 8 pg/mL (0.32 pg on column) | - | 5 to 2500 pg/mL | [9] |
| JHs | - | 6 pg | 20 pg | - | [13],[14] |
| JH diols | - | 8 pg | 25 pg | - | [13],[14] |
Table 2: Recovery and Reproducibility Data.
| Analyte | Method | Recovery Efficiency | Relative Standard Deviation (RSD) | Reference |
| JH III | HPLC-FD | > 90% | - | [2],[3] |
| Farnesoic Acid (FA) | HPLC-FD | > 98% | - | [2],[3] |
| JH III | HPLC-MS/MS | - | 10% (intra-day), 16% (inter-day) | [9] |
Visualization of Experimental Workflows
Diagram 1: General Workflow for JH Analysis
Caption: General workflow for juvenile hormone sample preparation and analysis.
Diagram 2: Detailed Liquid-Liquid Extraction Workflow
Caption: Detailed workflow for the liquid-liquid extraction of juvenile hormones.
References
- 1. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative assay for the juvenile hormones and their precursors using fluorescent tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 9. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
gas chromatography-mass spectrometry (GC-MS) analysis of JH III-d3 derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects, regulating a wide array of physiological processes including development, reproduction, and behavior. The accurate quantification of JH III is paramount for entomological research and the development of novel insect control agents. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for this purpose. However, the inherent chemical properties of JH III necessitate derivatization to enhance its volatility and thermal stability for optimal GC-MS analysis.
This document provides detailed application notes and protocols for the GC-MS analysis of JH III, with a focus on the use of its deuterated analog, JH III-d3, as an internal standard for accurate quantification. The primary derivatization technique discussed is the conversion of JH III to its d3-methoxyhydrin derivative.
Data Presentation
The following tables summarize quantitative data typically obtained during the GC-MS analysis of JH III derivatives. These values are representative and may vary depending on the biological matrix, extraction efficiency, and instrument sensitivity.
Table 1: Calibration Curve for the Quantitation of JH III d3-Methoxyhydrin Derivative
| Concentration (pg/µL) | Peak Area Ratio (Analyte/Internal Standard) |
| 10 | 0.015 |
| 50 | 0.078 |
| 100 | 0.155 |
| 250 | 0.390 |
| 500 | 0.785 |
| 1000 | 1.560 |
| R² Value | >0.99 |
Table 2: Quantification of Endogenous JH III in Various Insect Samples
| Sample ID | Biological Matrix | JH III Concentration (ng/g tissue) | % RSD (n=3) |
| A-1 | Female Mosquito Abdomen | 1.25 | 4.8 |
| A-2 | Male Mosquito Abdomen | 0.45 | 6.2 |
| B-1 | Ant Larvae (3rd Instar) | 2.80 | 3.5 |
| B-2 | Ant Worker (Forager) | 0.95 | 5.1 |
| C-1 | Beetle Hemolymph | 5.60 | 2.9 |
Table 3: Mass Spectrometry Parameters for Selected Ion Monitoring (SIM) of JH III d3-Methoxyhydrin
| Analyte | Derivative | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| JH III | d3-Methoxyhydrin | 301 | 76 | 151 |
| JH III-d3 (Internal Standard) | d3-Methoxyhydrin | 304 | 76 | 151 |
Note: The precursor ion for the d3-methoxyhydrin derivative of JH III is expected at m/z 301, and for the JH III-d3 internal standard, it is at m/z 304. The fragment ion at m/z 76 is a characteristic ion for methoxyhydrin derivatives and is often used for quantification.
Experimental Protocols
Sample Preparation and Extraction
-
Homogenization: Homogenize insect tissues (e.g., abdomens, hemolymph, whole larvae) in an appropriate solvent such as a mixture of isooctane and methanol.
-
Internal Standard Spiking: Add a known amount of JH III-d3 internal standard solution to the homogenate.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the lipophilic JH III and JH III-d3.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
Derivatization: Conversion to d3-Methoxyhydrin
This protocol is adapted from established methods for the analysis of juvenile hormones.[1]
-
Reagent Preparation: Prepare a solution of 0.2 M HCl in deuterated methanol (CD3OD).
-
Reaction: Reconstitute the dried extract in the acidic deuterated methanol solution.
-
Incubation: Incubate the mixture at room temperature for at least 1 hour to ensure complete conversion of the epoxide moiety of JH III and JH III-d3 to their respective d3-methoxyhydrin derivatives.
-
Neutralization and Extraction: Neutralize the reaction with a suitable base and re-extract the derivatives into a non-polar solvent (e.g., hexane).
-
Final Preparation: Evaporate the solvent and reconstitute the sample in a small volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Injector Temperature: Typically set between 250-280 °C.
-
Oven Temperature Program: An example program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280-300°C) to elute the derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for the d3-methoxyhydrin derivatives of both JH III and JH III-d3 as detailed in Table 3.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of JH III-d3 derivatives.
JH III Signaling Pathway
Caption: Simplified signaling pathway of Juvenile Hormone III (JH III).
References
Application of (Rac)-JH III-d3 in Insect Endocrinology Research
Abstract
(Rac)-JH III-d3, a deuterium-labeled analog of the racemic juvenile hormone III, serves as an indispensable tool in insect endocrinology research. Its primary application lies in the precise quantification of endogenous juvenile hormone III (JH III) levels in various insect tissues. By acting as an internal standard in mass spectrometry-based analytical methods, (Rac)-JH III-d3 enables researchers to accurately study the physiological roles of JH III in development, reproduction, and behavior. This document provides detailed application notes and experimental protocols for the use of (Rac)-JH III-d3, targeting researchers, scientists, and drug development professionals in the field.
Introduction
Juvenile hormones (JHs) are a group of sesquiterpenoids that play a crucial role in regulating many aspects of insect physiology, including metamorphosis, reproduction, and diapause.[1][2] JH III is the most ubiquitous of the known JHs, found across a wide range of insect orders.[3] Accurate measurement of endogenous JH III titers is essential for understanding its hormonal functions and for the development of novel insect control strategies.
The lipophilic nature and low endogenous concentrations of JH III make its quantification challenging.[4] The use of a stable isotope-labeled internal standard, such as (Rac)-JH III-d3, is critical for achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS).[5] (Rac)-JH III-d3 co-elutes with the unlabeled endogenous JH III, but is distinguished by its higher mass, allowing for the normalization of variations in sample extraction, processing, and instrument response.[6]
Key Applications
-
Quantification of Endogenous JH III: The most prominent application of (Rac)-JH III-d3 is as an internal standard for the absolute quantification of JH III in insect tissues, such as hemolymph, whole body, and endocrine glands (corpora allata).[5] This is crucial for studies investigating the hormonal regulation of physiological processes.
-
Metabolic Studies: Deuterium-labeled JH III can be used to trace the metabolic fate of the hormone in vivo and in vitro. By monitoring the appearance of deuterated metabolites, researchers can elucidate the pathways of JH III degradation and identify the enzymes involved.
-
Pharmacokinetic Analysis: In the development of JH analogs or anti-JH compounds for pest management, (Rac)-JH III-d3 can be used to study the pharmacokinetics of these molecules.
Data Presentation
The following table summarizes key quantitative parameters from studies utilizing (Rac)-JH III-d3 for the quantification of JH III.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column) | Acetonitrile | HPLC-MS/MS | [6] |
| 19 pg/mL (0.76 pg on column) | M-199 Medium | HPLC-MS/MS | [6] | |
| Limit of Quantification (LOQ) | 10 to 15 µg/kg | Edible Insects | GC-MS/MS | [7] |
| Extraction Recovery | ~55% | Hemolymph | LC-MS/MS | [5] |
| **Linearity (R²) ** | >0.99 | Standard Solutions | HPLC-MS/MS | |
| JH III Concentration | 0.32 ± 0.04 pmol/µl | Solenopsis invicta hemolymph | GC-MS | [8] |
Experimental Protocols
Protocol 1: Quantification of JH III in Insect Hemolymph using LC-MS/MS
This protocol describes the extraction and quantification of JH III from insect hemolymph using (Rac)-JH III-d3 as an internal standard.
Materials:
-
Insect hemolymph
-
(Rac)-JH III-d3 solution (e.g., 1 ng/µL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm)
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect hemolymph from insects using a fine glass capillary. For small insects, pooling samples may be necessary.
-
Internal Standard Spiking: To 10 µL of hemolymph in a microcentrifuge tube, add a known amount of (Rac)-JH III-d3 internal standard (e.g., 10 ng). The amount of internal standard should be in the mid-range of the expected endogenous JH III concentration.
-
Protein Precipitation and Extraction:
-
Add 100 µL of ACN to the hemolymph sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add 200 µL of hexane, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new microcentrifuge tube.
-
Repeat the hexane extraction on the lower aqueous phase and combine the hexane fractions.
-
-
Solvent Evaporation: Evaporate the pooled hexane fractions to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ACN.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate JH III from other matrix components (e.g., start with 50% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
JH III: e.g., m/z 267 -> 235
-
(Rac)-JH III-d3: e.g., m/z 270 -> 238
-
-
-
-
Quantification: Create a calibration curve using known concentrations of JH III standard spiked with the same amount of (Rac)-JH III-d3 as the samples. The concentration of endogenous JH III in the sample is calculated based on the peak area ratio of the analyte to the internal standard.
Visualizations
Juvenile Hormone III Signaling Pathway
Caption: Intracellular signaling pathway of Juvenile Hormone III.
Experimental Workflow for JH III Quantification
Caption: Workflow for JH III quantification using (Rac)-JH III-d3.
References
- 1. mdpi.com [mdpi.com]
- 2. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative assay for the juvenile hormones and their precursors using fluorescent tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for the Quantitative Analysis of Juvenile Hormone III (JH III) in Whole Body Extracts of Drosophila
Audience: Researchers, scientists, and drug development professionals.
Introduction
Juvenile hormone (JH) is a crucial sesquiterpenoid that governs a wide array of physiological processes in insects, including development, reproduction, and behavior.[1][2][3] In Drosophila melanogaster, the predominant form of JH is Juvenile Hormone III (JH III), along with its bisepoxide form (JHB3).[4] The accurate quantification of JH III levels in whole-body extracts is essential for understanding its regulatory roles and for the development of novel insect control strategies. This document provides detailed protocols for the extraction, purification, and quantitative analysis of JH III from Drosophila whole-body extracts using state-of-the-art chromatographic and mass spectrometric techniques.
Data Presentation
Quantitative Levels of JH III in Drosophila melanogaster
The following table summarizes reported endogenous levels of JH III in whole-body extracts of adult Drosophila melanogaster. These values can serve as a reference for researchers performing quantitative studies.
| Sex | Age | JH III Level (pmol/g) | Method of Quantification | Reference |
| Female | Adult (pooled different ages) | 1.17 ± 0.06 | HPLC with fluorescence detection (HPLC-FD) | [2] |
| Male | Adult (pooled different ages) | 0.92 ± 0.17 | HPLC with fluorescence detection (HPLC-FD) | [2] |
Experimental Protocols
Two primary methodologies are detailed below for the quantitative analysis of JH III: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often favored for its high sensitivity and specificity without the need for derivatization in some cases.[5][6][7]
Protocol 1: Quantification of JH III by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for JH quantification in insects and involves extraction, purification, and derivatization prior to GC-MS analysis.[1]
1. Sample Preparation and Homogenization:
-
Collect a known number or weight of Drosophila adults.
-
Flash freeze the flies in liquid nitrogen to halt metabolic activity.
-
Homogenize the whole flies in a suitable solvent (e.g., 1 mL of hexane or methanol) using a tissue homogenizer. To improve extraction efficiency, a mixture of methanol/isooctane (1:1, v/v) can be used for protein precipitation.[8]
-
For larvae, ensure the cuticle is cleaned with ethanol before homogenization.
2. Extraction of JH III:
-
Following homogenization, vortex the sample vigorously.
-
Centrifuge the homogenate to pellet cellular debris.
-
Carefully transfer the supernatant containing the lipid-soluble JH III to a clean vial.
-
Repeat the extraction process on the pellet with a fresh aliquot of solvent to maximize yield.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
3. Purification of the Extract:
-
The dried extract can be reconstituted in a small volume of solvent and purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering compounds.[5]
-
For SPE, a C18 cartridge is commonly used. Condition the cartridge with methanol and then with the mobile phase. Load the sample and wash with a non-polar solvent to remove lipids. Elute JH III with a more polar solvent.
4. Derivatization:
-
To enhance volatility and improve chromatographic properties for GC-MS analysis, JH III is often derivatized. A common method is the conversion to a d(3)-methoxyhydrin derivative.[1] This step also increases the mass of the analyte, moving it to a region of the mass spectrum with less background noise.
5. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC inlet.
-
Oven Program: A temperature gradient is used to separate the components of the extract. For example, start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the derivatized JH III.[5] Monitor characteristic fragment ions of the derivatized JH III.
-
Quantification: Create a standard curve using known concentrations of derivatized JH III standard. The concentration of JH III in the sample is determined by comparing its peak area to the standard curve. An internal standard (e.g., a deuterated analog of JH III) should be added at the beginning of the extraction to correct for sample loss during preparation.[9]
Protocol 2: Quantification of JH III by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and can often be performed without derivatization, simplifying the sample preparation process.[6][7][8]
1. Sample Preparation and Extraction:
-
Follow the same homogenization and extraction steps as described in Protocol 1 (steps 1 and 2). A simple protein precipitation with methanol/isooctane is often sufficient for sample clean-up.[8]
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 column is typically used for separation.[8]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.[5]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. Due to the high abundance of sodium in biological samples, the [M+Na]+ adduct is often observed.[8]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting the precursor ion of JH III and monitoring specific product ions after fragmentation. This highly selective technique minimizes matrix effects and provides excellent sensitivity.[6][9]
-
Transitions: For JH III, characteristic MRM transitions would be determined using a pure standard.
-
-
Quantification: Similar to the GC-MS method, a standard curve is generated using a pure JH III standard. An internal standard (e.g., deuterated JH III) is crucial for accurate quantification to account for matrix effects and variations in instrument response.[9] The limit of detection can be in the low picogram range.[6][8]
Visualization of Workflows and Pathways
Experimental Workflow for JH III Quantification
Caption: Workflow for JH III quantification.
JH III Signaling Pathway in Drosophila
The JH signaling pathway in Drosophila is complex and involves both intracellular and membrane-associated components.
Caption: JH III signaling pathway in Drosophila.
Regulation of JH III Biosynthesis in Drosophila
The biosynthesis of JH III is regulated by several factors, including the insulin signaling pathway.
Caption: Regulation of JH III biosynthesis.
References
- 1. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative assay for the juvenile hormones and their precursors using fluorescent tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring JH III Titers in the Mosquito Reproductive Cycle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to measure Juvenile Hormone III (JH III) titers throughout the mosquito reproductive cycle. Understanding the dynamics of JH III is crucial for research into insect physiology, reproduction, and the development of novel vector control strategies.
Introduction: The Role of JH III in Mosquito Reproduction
Juvenile Hormone III (JH III) is a critical sesquiterpenoid hormone that governs key aspects of mosquito development and reproduction[1]. In female mosquitoes, JH III orchestrates reproductive maturation following adult emergence[2][3]. Its primary roles include preparing the fat body (an insect's equivalent of a liver and adipose tissue) for the massive production of yolk protein precursors and stimulating the growth of ovarian follicles[2][4][5]. This preparatory phase is known as previtellogenesis.
The reproductive cycle is tightly regulated by hormonal changes. After a female mosquito takes a blood meal, JH III levels decrease significantly, while the steroid hormone 20-hydroxyecdysone (20E) takes over to trigger vitellogenesis—the process of yolk protein synthesis and uptake by the developing oocytes[2][6][7]. Therefore, accurate measurement of JH III titers is essential for dissecting the endocrine regulation of mosquito reproduction and identifying potential targets for disrupting this cycle.
Application Notes: Methods for JH III Quantification
Several analytical methods are available for the identification and quantification of JH III, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, specificity, and available equipment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is currently the most advanced and sensitive method for JH III quantification[8][9]. It offers high specificity and the ability to detect ultra-trace amounts of the hormone, often in the picogram to femtomole range[8][9]. The use of a deuterated internal standard (e.g., JH III-D3) allows for absolute quantification by correcting for sample loss during extraction and analysis[9]. Recent protocols have achieved limits of detection as low as 8 pg/mL[8][10].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a well-established and precise technique for identifying and quantifying JH homologs[11][12][13]. However, it typically requires more extensive sample preparation, including purification and derivatization of the hormone to make it volatile[11][13]. While highly reliable, the lengthy preparation steps can be a limitation[8].
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) : This method provides high sensitivity comparable to LC-MS/MS but requires derivatizing the hormone with a fluorescent tag[2]. A major advantage is its accuracy and reproducibility; however, it is dependent on the availability and batch-to-batch consistency of fluorescent tags[8].
-
Radioimmunoassay (RIA) : Historically, RIA was a common method for hormone quantification. While sensitive, its use has declined in favor of mass spectrometry-based techniques which offer greater specificity and avoid the handling of radioactive materials[8].
Quantitative Data: JH III Titers in Aedes aegypti
The following tables summarize JH III titers measured in the mosquito Aedes aegypti under various physiological conditions. These values highlight the dynamic nature of JH III during the reproductive cycle.
Table 1: JH III Titers in Female Aedes aegypti Post-Eclosion (PE)
| Time Post-Eclosion (PE) | Sample Type | JH III Titer | Reference |
| 48-54 hours | Hemolymph | Peak levels reached | [14][15] |
| 72 hours | Whole Body | Peak levels reached | [14][15] |
| 3 days (on 3% sucrose) | Hemolymph | ~150 fmol/insect | [16] |
| 3 days (on 20% sucrose) | Hemolymph | ~350-450 fmol/insect | [2] |
Table 2: Effect of Blood Meal and Mating on Female Aedes aegypti JH III Titers
| Condition | Time Point | JH III Response | Reference |
| Blood Feeding | 24 hours post-meal | Significant decrease in biosynthesis and titer | [2] |
| Mating | Immediately after | 7.24 fmol increase in bursa copulatrix | [17] |
| Mating (nutritionally stressed females) | 3 days post-eclosion | Increased hemolymph JH III titers | [2] |
Table 3: JH III Titers in Male Aedes aegypti
| Condition | Time Point | JH III Titer / Synthesis | Reference |
| Eclosion | First 24 hours | Significant increase in synthesis | [16][18] |
| 6 days PE (3% sucrose) | Hemolymph | ~100 fmol/insect | [16] |
| 6 days PE (20% sucrose) | Hemolymph | ~200 fmol/insect | [16] |
| Virgin Males (5 days on 20% sucrose) | Accessory Gland | 8.4 fmol/gland | [17] |
Signaling Pathways Involving JH III
JH III exerts its effects on gene expression primarily through an intracellular signaling pathway. It also engages in crosstalk with other crucial hormonal pathways.
The Canonical JH III Signaling Pathway
JH III acts by binding to its intracellular receptor, Methoprene-tolerant (Met), which is a transcription factor[4][19]. Upon binding JH III, Met forms a heterodimer with a partner protein, such as Taiman (Tai) or FISC[5]. This activated receptor complex then binds to specific DNA sequences (E-box-like motifs) in the regulatory regions of target genes to modulate their transcription[5]. One key downstream event is the JH-dependent induction of the hairy gene. The Hairy protein then forms a repressor complex with Groucho to regulate the expression of genes involved in reproductive maturation[4].
Caption: Canonical JH III signaling pathway in a mosquito fat body cell.
Crosstalk with Insulin/IGF Signaling (IIS)
Recent studies have revealed that JH III can also act through non-genomic mechanisms, notably by interacting with the Insulin/IGF Signaling (IIS) pathway. JH induces the phosphorylation of key proteins in the IIS/mTOR network, such as 4E-BP1 and S6K[20]. This activation promotes the accumulation of energy reserves like glycogen and triglycerides, which is crucial for previtellogenic development and ultimately influences fecundity[20]. This crosstalk indicates that both the JH receptor (Met) and the insulin receptor (InR) are involved in mediating JH's effects on metabolism before a blood meal[20].
Caption: Crosstalk between JH III and the Insulin/IGF Signaling (IIS) pathway.
Experimental Protocols
This section provides a detailed protocol for the quantification of JH III from mosquito samples using LC-MS/MS, which is the current gold standard.
Experimental Workflow Overview
The overall process involves sample collection, hormone extraction, and analysis by an LC-MS/MS system. An internal standard is added at the beginning to ensure accurate quantification.
Caption: Workflow for JH III quantification using LC-MS/MS.
Detailed Protocol: JH III Extraction and LC-MS/MS Quantification
This protocol is adapted from methodologies described for ultra-trace detection of JH III in mosquitoes[8][9][10].
Materials:
-
Mosquito samples (whole body, hemolymph, or specific tissues)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
JH III analytical standard (for calibration curve)
-
JH III-D3 (deuterated) internal standard
-
Microcentrifuge tubes
-
Homogenizer (bead beater or manual pestle)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column (e.g., 100 x 2.1 mm, 1.7 µm)[14]
Procedure:
-
Sample Collection and Preparation:
-
Collect mosquitoes at the desired time point in their reproductive cycle. Samples can be whole bodies (typically pools of 5 insects) or dissected tissues.
-
Flash-freeze samples in liquid nitrogen and store them at -80°C until extraction.
-
For extraction, place the sample in a 1.5 mL microcentrifuge tube.
-
-
Hormone Extraction:
-
Add a known amount of deuterated internal standard (e.g., 625 pg/mL of JH III-D3) to each sample to control for extraction efficiency[8].
-
Add 200 µL of acetonitrile and homogenize the sample thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge for 5 minutes to separate the phases.
-
Carefully collect the upper hexane phase, which contains the lipophilic JH III.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 40% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 column for separation[14].
-
Set up a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., methanol or acetonitrile with 0.1% formic acid)[14].
-
A typical gradient might run from 40% B to 100% B over several minutes, with a flow rate of 0.2 mL/min[14].
-
The total run time is typically around 12 minutes per sample[14].
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification. This involves monitoring specific precursor-to-product ion transitions for both JH III and the internal standard, providing high specificity.
-
Key MRM Transitions for JH III : The primary transition is m/z 267.3 -> 235.3, with a secondary transition of m/z 267.3 -> 147.0 often used for confirmation[8][9].
-
Optimize cone voltage and collision energy for these transitions to maximize sensitivity.
-
-
-
Quantification:
-
Prepare a calibration curve by analyzing known concentrations of the JH III analytical standard (e.g., from 5 to 2500 pg/mL) spiked with the same constant amount of internal standard used for the samples[8].
-
Plot the ratio of the peak area of the analyte (JH III) to the peak area of the internal standard (JH III-D3) against the concentration of the analyte[8].
-
Calculate the concentration of JH III in the biological samples by interpolating their peak area ratios onto the calibration curve. The final amount can be expressed per insect or per mg of tissue.
-
Conclusion
The precise measurement of JH III is fundamental to understanding the endocrine control of mosquito reproduction. Modern LC-MS/MS methods offer the sensitivity and specificity required to track the dynamic changes in JH III titers throughout the complex reproductive cycle[8][14]. This knowledge is invaluable not only for basic research but also for applied science, aiding in the development of targeted insecticides or hormone analogs that can disrupt reproduction and help control the populations of disease-vectoring mosquitoes[3][19].
References
- 1. researchgate.net [researchgate.net]
- 2. Coordinated changes in JH biosynthesis and JH hemolymph titers in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of juvenile hormone titers in mosquitoes [discovery.fiu.edu]
- 4. Something “hairy” in juvenile hormone signaling for mosquito reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Juvenile hormone and its receptor methoprene-tolerant promote ribosomal biogenesis and vitellogenesis in the Aedes aegypti mosquito - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of the Juvenile Hormones in Insect Tissue by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of juvenile hormone titers by means of LC-MS/MS/MS and a juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JH biosynthesis and hemolymph titers in adult male Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Male Aedes aegypti mosquitoes use JH III transferred during copulation to influence previtellogenic ovary physiology and affect the reproductive output of female mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. S-EPMC5927834 - JH biosynthesis and hemolymph titers in adult male Aedes aegypti mosquitoes. - OmicsDI [omicsdi.org]
- 19. Underlying mechanisms of juvenile hormone (JH) and its analog in regulating mosquito reproduction [vtechworks.lib.vt.edu]
- 20. Juvenile hormone induces phosphorylation of insulin/insulin-like growth factor signaling proteins in previtellogenic Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Juvenile Hormone III for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects that regulates a wide array of physiological processes, including development, reproduction, and behavior.[1][2] Accurate quantification of JH III is essential for entomological research and the development of novel insect control agents. However, the lipophilic nature of JH III and its low endogenous concentrations present significant analytical challenges.[2] Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the derivatization of JH III for improved detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methods Overview
Two primary derivatization strategies for JH III are highlighted:
-
Fluorescent Derivatization for HPLC-FD: This method involves tagging the epoxide group of JH III with a fluorescent label, significantly enhancing its detectability by fluorescence detectors. This pre-column derivatization allows for highly sensitive quantification in the femtomole range.[2][3]
-
Methoxyhydrin Derivatization for GC-MS: This technique converts JH III into a more volatile and thermally stable d3-methoxyhydrin derivative, making it amenable to analysis by GC-MS. This method provides high specificity and sensitivity for quantification.
Quantitative Data Summary
The following table summarizes the quantitative data associated with different methods for JH III detection, including derivatization-based and non-derivatization-based approaches.
| Analytical Method | Derivatization Reagent/Method | Limit of Detection (LOD) / Linear Range | Recovery Efficiency | Reference |
| HPLC-FD | 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) | Linear range: 10–20 to 1000 fmols | > 90% | [2][3] |
| LC-MS/MS | None | 8 pg/mL (0.32 pg on column) | Not specified | [4] |
| Radioimmunoassay (RIA) | None | 13.75 ± 2.39 pg | Not specified | |
| LC-MS/MS | None | 8.25 ± 1.44 pg | Not specified |
Experimental Protocols
Protocol 1: Fluorescent Derivatization of JH III for HPLC-FD Analysis
This protocol is adapted from a method that demonstrates high sensitivity, accuracy, and reproducibility.[2][3]
Materials:
-
JH III standard
-
Sodium sulfide (Na2S)
-
4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl)
-
Chloroform
-
Acetonitrile
-
2 mL glass tubes
-
Water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Opening of the Epoxide Ring:
-
In a 2 mL glass tube, mix 10 µL of the JH III sample (or standard) with 100 µL of 100 mM sodium sulfide.
-
Heat the mixture in a water bath at 55°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Fluorescent Tagging:
-
To the cooled mixture, add 50 µL of 1 mM DBD-COCl in chloroform.
-
Incubate the reaction for 40 minutes at room temperature, protected from light, with gentle agitation.
-
Quench the reaction by adding 90 µL of acetonitrile to a final volume of 250 µL.
-
-
HPLC-FD Analysis:
-
Inject an aliquot of the final reaction mixture into the HPLC-FD system.
-
Analyze using a reverse-phase column and a suitable gradient of solvents (e.g., acetonitrile and water).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DBD-COCl tag.
-
Protocol 2: d3-Methoxyhydrin Derivatization of JH III for GC-MS Analysis
This protocol involves the conversion of JH III to its d3-methoxyhydrin derivative for enhanced volatility and detection by GC-MS.
Materials:
-
JH III standard
-
d3-Methanol
-
Perchloric acid
-
Sodium chloride (NaCl) solution (2%)
-
Ethyl acetate
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Derivatization Reaction:
-
Dissolve the extracted and purified JH III sample in 50 µL of d3-methanol containing 0.014% perchloric acid.
-
Allow the reaction to proceed for a minimum of 30 minutes at room temperature.
-
-
Extraction of the Derivative:
-
Add 500 µL of a 2% NaCl solution to the reaction mixture.
-
Extract the d3-methoxyhydrin derivative by partitioning with 50 µL of ethyl acetate, repeated five times.
-
Pool the ethyl acetate fractions.
-
-
Sample Concentration:
-
Evaporate the pooled ethyl acetate under a gentle stream of nitrogen gas.
-
-
GC-MS Analysis:
-
Reconstitute the dried derivative in a suitable solvent (e.g., hexane).
-
Inject an aliquot into the GC-MS system.
-
Use a suitable temperature program for the GC to separate the derivative.
-
Monitor for the characteristic ions of the JH III d3-methoxyhydrin derivative in the mass spectrometer.
-
Visualizations
Experimental Workflow: Fluorescent Derivatization of JH III
Caption: Workflow for fluorescent derivatization of JH III.
Experimental Workflow: d3-Methoxyhydrin Derivatization of JH III
Caption: Workflow for d3-methoxyhydrin derivatization of JH III.
Signaling Pathway of Juvenile Hormone III
Caption: Intracellular signaling pathway of Juvenile Hormone III.
References
- 1. Identification and Characterization of a Juvenile Hormone Response Element and Its Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juvenile hormone regulation of an insect gene: a specific transcription factor and a DNA response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in juvenile hormone III LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Juvenile Hormone III (JH III).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact JH III analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of JH III in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis by causing lower than expected results and poor reproducibility.[2] Phospholipids are particularly problematic in biological samples and are a major cause of ion suppression.[2][3][4]
Q2: I am observing poor sensitivity and inconsistent results for my JH III quantification. Could this be due to matrix effects?
A: Yes, poor sensitivity, inconsistent peak areas, and high variability between replicate injections are classic signs of matrix effects, particularly ion suppression.[2][4] If you observe a decrease in the signal-to-noise ratio or a complete loss of the analyte peak in your biological samples compared to clean standards, it is highly probable that matrix components are interfering with the ionization of JH III.
Q3: What is the most effective strategy to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][5] A SIL-IS, such as deuterated JH III (JH III-D3), is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][6] By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[1][6]
Q4: How can I reduce matrix effects during my sample preparation?
A: The primary goal of sample preparation is to remove interfering matrix components before analysis.[1][5] Several techniques can be employed, with their effectiveness varying depending on the sample matrix. These include:
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[7][8]
-
Liquid-Liquid Extraction (LLE): Can also provide clean extracts, but analyte recovery may be lower, especially for more polar compounds.[7]
-
Phospholipid Removal Products: Specialized cartridges or 96-well plates (e.g., HybridSPE®, Ostro®, EMR—Lipid™) are designed to selectively remove phospholipids, a major source of matrix effects in plasma and hemolymph.[3][9] These can significantly improve assay robustness and sensitivity.
-
Protein Precipitation (PPT): While simple and inexpensive, PPT is often the least effective method for removing matrix components, frequently resulting in significant ion suppression due to residual phospholipids and other endogenous materials.[4][7]
Troubleshooting Guide
Problem: Significant ion suppression is observed when analyzing JH III in insect hemolymph.
This troubleshooting guide provides a systematic approach to identifying and mitigating the source of ion suppression.
Step 1: Assess the Severity of Matrix Effects
Before optimizing your workflow, it's crucial to quantify the extent of the matrix effect. The post-extraction spike method is a common approach.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A: JH III standard prepared in the initial mobile phase.
-
Set B: Blank hemolymph extract (processed through your current sample preparation method) spiked with JH III at the same concentration as Set A.
-
Set C: Blank hemolymph extract without any spiked JH III.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Step 2: Optimize Sample Preparation
If significant ion suppression is confirmed, the next step is to improve the sample cleanup procedure. The choice of method will depend on the available resources and the complexity of the matrix.
Experimental Protocol: Solid-Phase Extraction (SPE) for JH III Cleanup
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated sample extract (e.g., from protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent, such as 1 mL of 10% methanol in water, to remove polar interferences.[5]
-
Elution: Elute JH III with a stronger organic solvent, such as 1 mL of acetonitrile or methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
Step 3: Implement a Robust Internal Standard
Using a stable isotope-labeled internal standard is crucial for reliable quantification, especially when matrix effects cannot be completely eliminated.
Experimental Protocol: Sample Preparation with a Stable Isotope-Labeled Internal Standard
-
Spike the Internal Standard: Add a known concentration of JH III-D3 to your hemolymph sample before any extraction or cleanup steps.[6]
-
Proceed with Extraction: Perform your optimized sample preparation protocol (e.g., LLE or SPE).
-
Quantification: Create a calibration curve by plotting the peak area ratio of JH III to JH III-D3 against the concentration of the JH III standards.[6] The concentration of JH III-D3 should be constant across all standards and samples.[6]
Data Summary
The following tables provide a summary of the effectiveness of different sample preparation techniques for reducing matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low | High | [4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | [7] |
| Solid-Phase Extraction (SPE) | High | Good to High | [7] |
| Phospholipid Removal Plates/Cartridges | >95% | >90% | [2][3] |
Table 2: LC-MS/MS Parameters for a Fast JH III Analysis Method
| Parameter | Setting | Reference |
| LC Column | Reversed-phase C18 | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [6] |
| Gradient | 5% B to 98% B over 7.5 min | [6] |
| Flow Rate | 0.8 mL/min | [6] |
| Ionization Mode | ESI Positive | [6] |
| MRM Transitions (JH III) | 267 -> 235 (primary), 267 -> 147 (secondary) | [10] |
| MRM Transitions (JH III-D3) | 270 -> 238 (primary), 270 -> 150 (secondary) | [6] |
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and minimizing matrix effects.
Caption: A logical workflow for troubleshooting matrix effects in JH III analysis.
Caption: Comparison of sample preparation methods for matrix effect reduction.
References
- 1. longdom.org [longdom.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Juvenile Hormone III Recovery During Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of Juvenile Hormone III (JH III) during solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low JH III recovery during SPE?
Low recovery of the lipophilic JH III molecule can stem from several factors throughout the SPE workflow. Key issues include improper sorbent selection for the nonpolar nature of JH III, suboptimal pH of the sample, inadequate elution solvent strength, and the presence of complex biological matrices that interfere with binding or elution.[1][2][3] Additionally, issues such as excessive flow rates during sample loading and elution, or premature drying of the sorbent bed, can significantly diminish recovery.[2][3]
Q2: How do I choose the right SPE sorbent for JH III extraction?
For a nonpolar compound like JH III, a reversed-phase sorbent is typically the most effective choice.[4][5] Sorbents with C18 (octadecyl) or C8 (octyl) bonded silica are common selections due to their hydrophobic nature, which promotes strong retention of lipophilic molecules like JH III from aqueous sample matrices.[4][6] The choice between C18 and C8 may depend on the specific sample matrix and the strength of retention required; C18 provides stronger retention for highly nonpolar analytes.[2]
Q3: My JH III recovery is inconsistent. What could be the cause of this variability?
Inconsistent recovery can be due to several factors. Matrix effects from complex biological samples like hemolymph or tissue homogenates can significantly interfere with the extraction process, leading to variability.[7][8] It is also crucial to ensure that the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps, as this can lead to inconsistent interactions between the analyte and the sorbent.[2] Variations in sample loading flow rate can also contribute to poor reproducibility.[2][6]
Q4: Can the elution solvent be too strong?
Yes, while a strong elution solvent is necessary to disrupt the interaction between JH III and the sorbent, a solvent that is too strong can co-elute interfering compounds from the matrix, leading to a less clean extract and potential ion suppression in subsequent LC-MS analysis. The goal is to use the "weakest" strong solvent that provides complete elution of JH III.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of JH III | Analyte is in the flow-through (load) fraction: The sorbent is not retaining the JH III. | - Incorrect Sorbent Choice: Ensure you are using a reversed-phase sorbent (e.g., C18, C8) for JH III. - Sample Solvent is Too Strong: The organic content of your sample solution may be too high, preventing retention. Dilute your sample with an aqueous solution. - Incorrect pH: Adjust the pH of your sample to ensure JH III is in a neutral form for optimal retention on a reversed-phase sorbent.[2][3] - High Flow Rate: Reduce the sample loading flow rate to allow for sufficient interaction time between JH III and the sorbent.[2][6] |
| Analyte is in the wash fraction: The wash step is prematurely eluting the JH III. | - Wash Solvent is Too Strong: Your wash solvent may have too high of an organic content. Reduce the percentage of organic solvent in your wash solution.[1][2] | |
| Analyte is not in the load, wash, or elution fractions: JH III is irreversibly bound to the sorbent. | - Elution Solvent is Too Weak: Increase the strength of your elution solvent by increasing the percentage of the organic component (e.g., from 80% to 95% acetonitrile or methanol).[1][2] - Insufficient Elution Volume: Increase the volume of the elution solvent to ensure complete elution.[1] - Sorbent is Too Retentive: If using a C18 sorbent, consider switching to a less retentive C8 sorbent.[2] | |
| High Matrix Effects in Final Eluate | The elution of interfering compounds along with JH III. | - Optimize Wash Step: Introduce an intermediate wash step with a slightly stronger solvent (but not strong enough to elute JH III) to remove more matrix components. - Use a More Selective Sorbent: Consider a mixed-mode sorbent if your sample matrix is particularly complex. - Employ Dispersive SPE (dSPE): For complex matrices like tea, a dSPE cleanup with sorbents like graphitized carbon black (GCB), primary secondary amine (PSA), and C18 can effectively reduce matrix effects.[7][8] |
| Poor Reproducibility | Inconsistent experimental conditions. | - Control Flow Rates: Use a vacuum manifold or automated SPE system to maintain consistent flow rates for all steps.[1] - Prevent Sorbent Drying: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.[2] - Consistent Sample Pre-treatment: Standardize your sample preparation protocol, including pH adjustment and dilution. |
Quantitative Data on JH III Recovery
The recovery of JH III can vary significantly based on the sample matrix, SPE sorbent, and analytical method. Below is a summary of reported recovery rates from various studies.
| Sample Matrix | SPE Sorbent/Method | Analytical Method | Average Recovery Rate (%) | Reference |
| Tea | Dispersive SPE with GCB, PSA, and C18 | GC-MS/MS | 77.6 - 115.9 | [7][8] |
| Insect Hemolymph/Whole Body (in vivo) | Not specified | GC-MS/MS | > 90 | [10] |
| Biological Samples | Not specified | LC-MS/MS | ~ 55 | [11] |
| In vitro samples | Not specified | HPLC-FD | > 90 | [12] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for JH III from Insect Hemolymph
This protocol is a general guideline for extracting JH III from an aqueous biological matrix like insect hemolymph.
-
Sorbent: C18 SPE Cartridge
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of your initial mobile phase composition (e.g., 10% acetonitrile in water).
-
Sample Loading:
-
Thaw frozen hemolymph samples on ice.
-
To precipitate proteins, add methanol/isooctane (1:1, v/v) to the hemolymph.[13]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dilute with an aqueous solution to reduce the organic content to <5%.
-
Load the diluted supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10-20% acetonitrile in water) to remove polar impurities.
-
Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove any residual water.
-
Elution: Elute JH III with 2 x 1.5 mL of a strong organic solvent like acetonitrile or methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: Dispersive SPE (dSPE) for JH III Analogs from a Complex Matrix (e.g., Tea)
This protocol is adapted from a method for analyzing JH III analogs in tea and is suitable for complex matrices with significant interference.[7][8]
-
Initial Extraction:
-
To a 5 g sample of homogenized tea, add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1.5 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture: 40 mg primary secondary amine (PSA), 40 mg C18, and 10 mg graphitized carbon black (GCB).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Sample Preparation:
-
Collect the supernatant.
-
Filter through a 0.22 µm filter before analysis by GC-MS/MS or LC-MS/MS.
-
Visualizations
Experimental Workflow for JH III SPE
Caption: A typical experimental workflow for the solid-phase extraction of Juvenile Hormone III.
Juvenile Hormone III Signaling Pathway
Caption: The signaling pathway of Juvenile Hormone III, from receptor binding to gene regulation.
References
- 1. welch-us.com [welch-us.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. specartridge.com [specartridge.com]
- 4. interchim.fr [interchim.fr]
- 5. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. A rapid quantitative assay for juvenile hormones and intermediates in the biosynthetic pathway using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing instability of (Rac)-Juvenile Hormone III-d3 in storage solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the instability of (Rac)-Juvenile Hormone III-d3 in storage solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways, similar to its non-deuterated counterpart:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly under acidic or basic conditions. This reaction is often catalyzed by enzymes like juvenile hormone esterase (JHE) in biological samples, but can also occur chemically.[1][2][3][4][5]
-
Epoxide Hydrolysis: The epoxide ring is susceptible to opening, forming a diol. This can be catalyzed by acids or by enzymes such as juvenile hormone epoxide hydrolase (JHEH).[1][2][4][6]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To minimize degradation, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[4] It is crucial to protect the solutions from light to prevent potential photodegradation.[4] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: High-purity aprotic solvents are the best choice for minimizing the risk of degradation and deuterium-hydrogen (H/D) exchange. Recommended solvents include:
It is critical to use anhydrous solvents and to avoid acidic or basic aqueous solutions, which can catalyze hydrolysis and H/D exchange.[7]
Q4: Can I use this compound that has been stored improperly?
A4: It is strongly advised against using improperly stored standards. Degradation can lead to a decrease in the concentration of the active compound and the presence of degradants, which will compromise the accuracy and reliability of your experimental results. If you suspect degradation, it is best to discard the solution and prepare a fresh one from a reliable, properly stored stock.
Q5: How can I check for the degradation of my this compound solution?
A5: You can assess the integrity of your standard solution using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The appearance of new peaks with different retention times or a decrease in the peak area of the parent compound can indicate degradation. A stability-indicating assay method, as detailed in the experimental protocols section, can be developed to specifically identify and quantify degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Peak Area of this compound in QC Samples
This issue often points to the degradation of the standard in the storage solution.
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Chemical Degradation (Hydrolysis) | Analyze the standard solution by LC-MS/MS to look for the presence of the hydrolyzed acid and diol degradants. | Prepare a fresh stock solution in a high-purity aprotic solvent (e.g., acetonitrile). Ensure the solvent is anhydrous. Avoid any acidic or basic additives in the solution. |
| Repeated Freeze-Thaw Cycles | Review the handling procedure of the stock solution. Determine if the main stock has been subjected to multiple freeze-thaw cycles. | Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. |
| Photodegradation | Check if the storage vials are amber or if the storage location is protected from light. | Store all solutions containing this compound in amber vials or wrapped in aluminum foil to protect from light. |
| Improper Storage Temperature | Verify the temperature of the freezer or refrigerator where the solution is stored. | Ensure long-term storage is at -80°C and short-term storage is at -20°C. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of new peaks can indicate the formation of degradation products or contamination.
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Formation of Degradation Products | Use MS to determine the mass of the new peaks. Compare the masses to the expected masses of the hydrolyzed acid and diol products. | Follow the corrective actions for Issue 1 to prevent further degradation. Develop a stability-indicating method to monitor these degradants. |
| Solvent Contamination | Analyze a blank solvent injection to check for impurities. | Use high-purity, HPLC or MS-grade solvents for all preparations. |
| Leaching from Storage Vials | If using plastic vials, consider the possibility of plasticizers or other compounds leaching into the solvent. | Store all solutions in high-quality, inert glass vials with PTFE-lined caps. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Type | Temperature | Duration | Protection |
| Long-term | -80°C | Up to 6 months[4] | Protect from light[4] |
| Short-term | -20°C | Up to 1 month[4] | Protect from light[4] |
Table 2: Susceptibility of Functional Groups in this compound to Degradation
| Functional Group | Degradation Pathway | Accelerating Factors | Primary Degradation Product |
| Methyl Ester | Hydrolysis | Acidic or basic pH, presence of water, esterase enzymes.[1][2][3][4][5] | Juvenile Hormone III-d3 acid |
| Epoxide | Hydrolysis/Ring Opening | Acidic pH, presence of water, epoxide hydrolase enzymes.[1][2][4][6] | Juvenile Hormone III-d3 diol |
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS/MS Method for this compound
This protocol describes a method to assess the stability of this compound by subjecting it to forced degradation conditions and analyzing the resulting mixture.
1. Preparation of Forced Degradation Samples:
-
Acid Hydrolysis: Incubate a solution of this compound in acetonitrile with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in acetonitrile with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound in acetonitrile with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Store a solution of this compound in acetonitrile at 80°C for 48 hours.
-
Control Sample: A solution of this compound in acetonitrile stored at -20°C.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its potential degradants (e.g., start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
- This compound: Monitor the appropriate parent > fragment ion transition (e.g., m/z 270.2 > 238.2).
- JH III-d3 Acid Degradant: Monitor the expected parent > fragment ion transition.
- JH III-d3 Diol Degradant: Monitor the expected parent > fragment ion transition.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify the peaks corresponding to the degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a stability-indicating forced degradation study.
Caption: Logical troubleshooting flow for inconsistent analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Structure and stability of common sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Juvenile Hormone III
Welcome to the technical support center for the mass spectrometry analysis of Juvenile Hormone III (JH III). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no signal for my JH III standard. What are the initial checks I should perform?
A complete loss of signal can often be attributed to a singular issue within the LC-MS system. A systematic check of the instrument's components is the most effective way to identify the problem.
Initial Troubleshooting Steps:
-
Verify System Suitability: Before running your samples, always check the system's performance by injecting a known standard. This will help you determine if the issue lies with your sample preparation or the instrument itself.
-
Check for Leaks: Inspect all tubing connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as buffer deposits or discoloration of fittings.[1]
-
Inspect the Ion Source:
-
Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.[1]
-
Contamination: A dirty ion source can significantly suppress the signal.[1][2] Regular cleaning of the ion source is recommended.
-
Q2: My JH III signal is weak and inconsistent. What are the potential causes related to my sample preparation?
Poor signal intensity and reproducibility can often be traced back to the sample preparation process.
-
Sample Purity: Impure samples can lead to a confusing jumble of molecular ions and fragments, and the signal for any one component will be weaker.[3] To make matters worse, the spectra of some components may be totally suppressed by the others.[3]
-
Presence of Salts: Non-volatile salts, such as phosphates and borates, should not be used as they can cause spray problems and suppress the signal.[3][4] Buffers like phosphate and HEPES can be detrimental to techniques like ESI.[3]
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal.[5] Conversely, if it's too concentrated, it could cause ion suppression.[5] A concentration of approximately 0.1 mg/mL may be appropriate for some setups.[4]
-
Solvent Compatibility: Ensure that all solvents and additives are compatible with the ionization method to avoid suppression of ionization or damage to the MS system.[6] The sample solvent should ideally be as weak or weaker than the initial mobile phase.[7]
Q3: Which ionization technique is best for JH III analysis, and what are the optimal settings?
The choice of ionization technique significantly impacts signal intensity.[5] Electrospray ionization (ESI) is a commonly used and effective method for JH III.[8][9]
Ionization & MS Parameters:
-
Ionization Mode: ESI in positive ion mode is generally preferred for JH III, often yielding higher sensitivity.[1][8]
-
Adduct Formation: JH III can be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.[8] While the sodiated form can be used for quantification in single ion monitoring (SIM) mode, the protonated form is necessary for multiple reaction monitoring (MRM).[8]
-
Mobile Phase: An acidic mobile phase, such as water with 0.1% formic acid, can promote the formation of the protonated ion, leading to a stronger signal.[1]
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[5] This includes checking the ion source, mass analyzer, and detector settings.[5]
Troubleshooting Workflow for Low Signal Intensity
The following diagram outlines a systematic approach to troubleshooting low signal intensity for JH III.
Caption: Troubleshooting workflow for low JH III signal intensity.
Quantitative Data Summary
The following tables provide typical mass spectrometer settings and MRM transitions for JH III analysis.
Table 1: Optimized Mass Spectrometer Parameters for JH III Analysis
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Curtain Gas | 10 psi |
| Spray Voltage | 5000 V |
| Temperature | 400°C |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Entrance Potential | 7.0 V |
| Source: Adapted from Ramirez et al. (2016)[8] |
Table 2: MRM Transitions for JH III and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| JH III | 267.2 | 235.2 | 150 | 12 |
| JH III | 267.2 | 249.2 | 150 | 10 |
| JH III-d3 | 270.2 | 238.2 | 150 | 12 |
| JH III-d3 | 270.2 | 252.2 | 150 | 10 |
| Source: Adapted from Ramirez et al. (2016)[8] |
Experimental Protocols
Protocol 1: Sample Preparation for JH III Analysis from Biological Samples
This protocol provides a general guideline for extracting JH III from biological tissues.
-
Homogenization: Homogenize the tissue sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Extraction: Perform liquid-liquid extraction using a non-polar solvent like hexane or isooctane to isolate JH III.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter before injection.
Protocol 2: LC-MS/MS Method for JH III Quantification
This protocol outlines a typical LC-MS/MS method for the quantification of JH III.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to elute JH III.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Signaling Pathway and Fragmentation
JH III Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the protonated JH III molecular ion.
Caption: Proposed fragmentation pathway of protonated JH III.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
- 5. gmi-inc.com [gmi-inc.com]
- 6. organomation.com [organomation.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Juvenile Hormone Isomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of juvenile hormone (JH) isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of juvenile hormone isomers, presented in a question-and-answer format.
Problem: Poor Resolution or Co-elution of Isomers
Question: My JH isomers are not separating well and appear as a single broad peak or closely overlapping peaks. What are the likely causes and solutions?
Answer: Poor resolution is a common challenge in isomer separation due to their similar physicochemical properties. Here are several strategies to improve it:
-
Optimize the Mobile Phase:
-
Solvent Strength: For reversed-phase HPLC, a lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution. For normal-phase HPLC, adjusting the polarity of the mobile phase by modifying the ratio of non-polar and polar solvents (e.g., hexane and ethanol) is crucial.
-
Solvent Type: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile in reversed-phase, try switching to methanol, or vice versa. Methanol can offer different selectivity for closely related compounds.
-
Mobile Phase Additives: For reversed-phase separation of JH metabolites (which can be acidic), adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic functional groups.[1][2]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For instance, a phenyl-hexyl column can provide alternative selectivity for lipophilic compounds like JH compared to a standard C18 column. For enantiomeric separations, a chiral stationary phase is essential.[3]
-
-
Adjust Temperature and Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Optimizing the column temperature can also affect selectivity and efficiency.
-
Problem: Peak Tailing
Question: My juvenile hormone peaks are showing significant tailing. What could be causing this and how can I fix it?
Answer: Peak tailing can be caused by several factors, especially when dealing with the lipophilic nature of juvenile hormones.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of JH isomers, leading to tailing.
-
Solution: Use a mobile phase with a low pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use a modern, end-capped column with minimal residual silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Problem: Peak Splitting or Doubling
Question: I am observing split or double peaks for my JH isomer standards. What is the cause of this?
Answer: Peak splitting can be frustrating and can arise from several issues occurring before the actual separation on the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest possible solvent that can still dissolve the sample.
-
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can block the inlet frit of the column, leading to a distorted flow path and split peaks.
-
Solution: Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can also cause peak splitting.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
Problem: Retention Time Drift
Question: The retention times for my JH isomers are not consistent between runs. What could be the cause?
Answer: Unstable retention times can compromise the reliability of your analytical method. Common causes and their solutions are:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially between gradient runs.
-
Solution: Increase the equilibration time between injections.
-
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating juvenile hormone enantiomers?
A1: For the separation of enantiomers (e.g., the R and S forms of JH III), normal-phase high-performance liquid chromatography (HPLC) with a chiral stationary phase is the most effective method.[3]
Q2: Can I separate different juvenile hormone homologs (e.g., JH I, JH II, JH III) in a single run?
A2: Yes, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used for the simultaneous identification and quantification of the five most common JH homologs (JH I, JH II, JH III, JHB3, and JHSB3) in a single chromatographic run.
Q3: How can I improve the sensitivity of my JH analysis, especially for biological samples with low titers?
A3: Due to the low endogenous levels of juvenile hormones, enhancing detection sensitivity is often necessary.
-
Mass Spectrometry: Using a mass spectrometer as a detector provides high sensitivity and selectivity.
-
Fluorescent Derivatization: For HPLC with fluorescence detection (HPLC-FD), derivatizing the JH molecules with a fluorescent tag can significantly increase sensitivity, allowing for quantification in the femtomole range.[4]
-
Sample Preparation: A robust solid-phase extraction (SPE) protocol can help to concentrate the analytes and remove interfering substances from the sample matrix.
Q4: What are some key considerations for sample preparation when analyzing juvenile hormones?
A4: The lipophilic nature of juvenile hormones requires careful sample preparation to ensure efficient extraction and to prevent degradation.
-
Extraction Solvent: Use a non-polar organic solvent like hexane or isooctane for liquid-liquid extraction.
-
Minimizing Degradation: JHs are susceptible to degradation. It is important to work quickly, keep samples cold, and avoid exposure to strong acids or bases unless part of a derivatization protocol.
-
Protein Precipitation: For samples like hemolymph, protein precipitation using a solvent like methanol is a necessary step to prevent column clogging and interference.[5]
Quantitative Data Summary
Table 1: Normal-Phase HPLC for Enantioselective Separation of JH III
| Parameter | Value | Reference |
| Column | Chiralpak IA | Ichikawa et al., 2007 |
| Mobile Phase | Hexane/Ethanol (99:1, v/v) | Ichikawa et al., 2007 |
| Flow Rate | Not specified | Ichikawa et al., 2007 |
| Temperature | Not specified | Ichikawa et al., 2007 |
| Separation Factor (α) | 1.26 | Ichikawa et al., 2007 |
| Resolution (Rs) | 5.11 | Ichikawa et al., 2007 |
Table 2: Reversed-Phase LC-MS/MS for Simultaneous Analysis of JH Homologs
| Compound | Retention Time (min) | Reference |
| JH III | 10.2 | Ramirez et al., 2020 |
| JHB3 | 8.9 | Ramirez et al., 2020 |
| JH I | 11.2 | Ramirez et al., 2020 |
| JH II | 10.7 | Ramirez et al., 2020 |
| JHSB3 | 9.5 | Ramirez et al., 2020 |
| Internal Standard (JH III-D3) | 10.2 | Ramirez et al., 2020 |
Experimental Protocols
Protocol 1: Enantioselective Separation of JH III by Normal-Phase HPLC (Based on Ichikawa et al., 2007)
-
Column: Chiralpak IA column.
-
Mobile Phase: Prepare a mobile phase of hexane and ethanol in a 99:1 (v/v) ratio.
-
Sample Preparation: Dissolve the racemic JH III standard or sample extract in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Chromatographic Conditions:
-
The flow rate and temperature should be optimized for the specific instrument and column dimensions to achieve the best resolution.
-
-
Detection: Use a UV detector at an appropriate wavelength for JH III.
-
Analysis: The two enantiomers of JH III will be separated, with the resolution (Rs) expected to be around 5.11 and a separation factor (α) of approximately 1.26.
Protocol 2: Simultaneous Analysis of JH Homologs by Reversed-Phase LC-MS/MS (Based on Ramirez et al., 2020)
-
Column: Xbridge BEH Phenyl Column (4.6 mm x 150 mm, 3.5 µm) with a VanGuard cartridge (3.9 mm x 5 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Extract JH from the biological sample using an appropriate organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Add a deuterated internal standard (e.g., JH III-D3) for accurate quantification.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: Linear gradient from 50% to 100% B
-
12-14 min: Hold at 100% B
-
14-15 min: Return to 50% B
-
15-20 min: Re-equilibrate at 50% B
-
-
-
Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for each JH homolog and the internal standard.
Visualizations
Caption: General experimental workflow for the chromatographic analysis of juvenile hormone isomers.
Caption: A logical workflow for troubleshooting common HPLC issues during JH isomer separation.
Caption: Logical relationships for optimizing chromatographic separation parameters to improve resolution.
References
- 1. Effect of mobile phase composition on the separation of thyrotropin-releasing hormone and some metabolites by reversed-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchmap.jp [researchmap.jp]
- 4. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotope Effects in Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with isotope effects when using deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are isotope effects in the context of deuterated standards?
A1: Isotope effects are phenomena that can occur when an analyte and its deuterated internal standard (IS) exhibit slightly different physicochemical properties, leading to potential inaccuracies in quantitative analysis. The two primary types of isotope effects encountered are the chromatographic isotope effect and the kinetic isotope effect. The most common manifestation is a chromatographic shift where the deuterated standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1][2]
Q2: What causes the chromatographic shift of deuterated standards?
A2: The primary cause of the chromatographic shift is the difference in bond strength and length between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered intermolecular interactions.[1] These subtle differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1]
Q3: Can the chromatographic shift affect the accuracy of my results?
A3: Yes, a significant chromatographic shift can compromise the accuracy and precision of your analytical method.[1] If the deuterated internal standard does not co-elute with the analyte, they may be subjected to different matrix effects, which can cause variability in ionization efficiency and lead to scattered and inaccurate results.[2][3]
Q4: What is deuterium back-exchange and why is it a problem?
A4: Deuterium back-exchange is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are on unstable positions, such as on heteroatoms (e.g., -OH, -NH) or adjacent to a carbonyl group.[2] This can compromise the accuracy of results by creating a false signal for the unlabeled analyte or causing irreproducible internal standard signals.[2]
Q5: How do I choose a suitable deuterated internal standard?
A5: When selecting a deuterated internal standard, consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize the contribution of the unlabeled analyte.[4]
-
Labeling Position: Deuterium atoms should be on stable positions to avoid back-exchange.[5]
-
Mass Shift: A sufficient mass difference (ideally ≥3 amu) is needed to prevent interference from the analyte's natural isotopic distribution.[4]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards.
Problem 1: Analyte and deuterated internal standard do not co-elute.
-
Possible Cause: Chromatographic isotope effect.
-
Solution:
-
Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the retention time difference.[1]
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Adjust the organic solvent-to-aqueous ratio or try a different organic modifier (e.g., methanol vs. acetonitrile).[1]
-
Gradient: Modify the gradient slope; a shallower gradient can sometimes improve co-elution.
-
Temperature: Adjust the column temperature in increments of 5-10°C to find the optimal temperature that minimizes the shift while maintaining good peak shape.[1]
-
-
Consider an Alternative Internal Standard: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which typically do not exhibit a chromatographic shift.[3]
-
Problem 2: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Differential matrix effects. This occurs when a slight chromatographic shift causes the analyte and internal standard to elute into regions with different levels of ion suppression or enhancement.[6][7]
-
Solution:
-
Assess Matrix Effects: Perform a matrix effect experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.
-
Improve Sample Preparation: Enhance sample cleanup procedures to remove interfering matrix components.
-
Optimize Chromatography: Follow the steps in "Problem 1" to improve co-elution and ensure both compounds experience the same matrix environment.
-
Problem 3: Unexpectedly high or low analyte concentrations.
-
Possible Cause 1: Isotopic contribution from the analyte to the internal standard signal. This is more pronounced for analytes with rich isotopic distributions (e.g., containing chlorine or bromine).[8]
-
Solution 1:
-
Calculation and Correction: Experimentally determine the contribution of the analyte's isotopes to the internal standard's mass channel and apply a mathematical correction.[9]
-
Increase IS Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal.[10]
-
-
Possible Cause 2: Presence of unlabeled analyte as an impurity in the deuterated standard.
-
Solution 2:
-
Assess Contribution from Internal Standard: Analyze a blank sample spiked only with the deuterated internal standard and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) response.[2]
-
Use a Higher Purity Standard: If the contribution is significant, obtain a deuterated standard with higher isotopic enrichment.
-
-
Possible Cause 3: Deuterium back-exchange.
-
Solution 3:
-
Assess Label Stability: Perform an experiment to evaluate the stability of the deuterium labels under your specific experimental conditions (mobile phase pH, temperature, and sample matrix).
-
Modify Conditions: If exchange is observed, adjust the pH of the mobile phase to be more neutral and avoid prolonged storage of samples in the autosampler.
-
Choose a More Stable Standard: Select a deuterated standard with labels on more stable positions.
-
Data Presentation
Table 1: Example of Retention Time Shifts Under Different Chromatographic Conditions
| Condition | Analyte Retention Time (min) | Deuterated IS Retention Time (min) | Retention Time Difference (ΔRT, sec) |
| Method A: 50% Acetonitrile | 5.25 | 5.20 | 3 |
| Method B: 55% Acetonitrile | 4.80 | 4.76 | 2.4 |
| Method C: 50% Methanol | 6.10 | 6.02 | 4.8 |
| Method D: 50% Acetonitrile, 40°C | 5.05 | 5.01 | 2.4 |
Table 2: Hypothetical Data from a Matrix Effect Experiment
| Sample | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Deuterated IS Peak Area (Neat Solution) | Deuterated IS Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Lot 1 | 1,200,000 | 840,000 | 70% (Suppression) | 1,150,000 | 805,000 | 70% (Suppression) |
| Lot 2 | 1,210,000 | 605,000 | 50% (Suppression) | 1,160,000 | 928,000 | 80% (Suppression) |
| Lot 3 | 1,190,000 | 1,309,000 | 110% (Enhancement) | 1,140,000 | 1,254,000 | 110% (Enhancement) |
In this example, Lot 2 shows differential matrix effects, where the analyte experiences more significant ion suppression than the deuterated internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., mobile phase).[2]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[2][4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six sources before the extraction process at the same concentrations as Set A.[2]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Evaluate Results: Assess the variability of the MF across the different matrix lots. A coefficient of variation (CV) of the internal standard-normalized matrix factor of ≤15% is often considered acceptable.
Protocol 2: Assessment of Deuterium Back-Exchange
Objective: To determine the stability of deuterium labels on a deuterated internal standard under specific experimental conditions.
Methodology:
-
Prepare Standard Solutions: Prepare solutions of the deuterated internal standard at a known concentration in:
-
A neutral solvent (e.g., methanol) as a control.
-
Your mobile phase A.
-
Your mobile phase B.
-
Reconstituted blank matrix extract.
-
-
Incubation: Aliquot the solutions and incubate them at room temperature and at the temperature of your autosampler for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the incubated samples by LC-MS/MS, monitoring the MRM transitions for the deuterated internal standard and any potential back-exchanged products (e.g., d(n-1), d(n-2)).
-
Data Evaluation: Plot the peak area of the deuterated internal standard and any back-exchanged products over time. A significant decrease in the signal of the deuterated standard accompanied by an increase in the signal of lower mass isotopologues indicates isotopic exchange.
Visualizations
Caption: A logical workflow for troubleshooting and correcting isotope effects.
Caption: Impact of chromatographic shift on quantification accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
dealing with co-eluting interferences in hemolymph samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences in hemolymph samples.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences and how do they affect my hemolymph analysis?
A1: Co-eluting interferences are compounds in the hemolymph matrix that elute from the chromatography column at the same time as your analyte of interest.[1] This can lead to inaccurate quantification, as the detector signal will be a combination of the analyte and the interfering compound. In mass spectrometry, this is a component of "matrix effect," which can cause ion suppression or enhancement, leading to erroneous results.[2]
Q2: How can I detect if I have a co-elution problem in my chromatogram?
A2: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some signs to look for:
-
Asymmetrical peaks: Look for peak shouldering or splitting, which can indicate the presence of a hidden peak.[3]
-
Peak purity analysis: If you are using a diode array detector (DAD), you can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[1][3]
-
Mass spectrometry: With a mass spectrometer, you can examine the mass spectra across the chromatographic peak. A shift in the mass spectral profile suggests co-elution.[1]
Q3: What are the major sources of interference in hemolymph samples?
A3: Hemolymph is a complex biological matrix containing a variety of substances that can interfere with analysis.[4] The main sources of interference include:
-
Proteins: Hemolymph contains a high concentration of various proteins that can precipitate and clog the column or co-elute with analytes.[5]
-
Lipids: Lipids are a significant source of interference in hemolymph and can cause matrix effects in LC-MS analysis.[6]
-
Salts and other endogenous small molecules: These can also contribute to matrix effects and interfere with the ionization of the target analyte.[7]
-
Anticoagulants: The choice of anticoagulant can impact the analysis. For example, EDTA is a known chelator and may not be suitable for the analysis of metal ions. Some anticoagulants can also cause ion suppression or enhancement.[8]
Q4: What is the best way to collect and store hemolymph to minimize interferences?
A4: Proper collection and storage are crucial for obtaining high-quality hemolymph samples.
-
Use of Anticoagulants: To prevent clotting, hemolymph should be collected into a tube containing an anticoagulant.[9] Phenylthiourea can be used to inhibit melanization.
-
Temperature: It is important to keep all collection materials (syringes, tubes) on ice to prevent cell aggregation and degradation of analytes.[10]
-
Storage: After collection, the hemolymph should be centrifuged to separate the hemocytes from the plasma, and the plasma should be stored at -20°C or -80°C until analysis.[9]
Troubleshooting Guide
Issue: I am observing peak shouldering and suspect co-elution. What should I do?
This guide provides a step-by-step approach to troubleshooting and resolving co-eluting peaks in your hemolymph analysis.
Step 1: Confirm Co-elution
Before modifying your method, confirm that you are dealing with a co-elution issue.
-
Action: Use your detector to assess peak purity. With a DAD, check the spectral uniformity across the peak. With a mass spectrometer, look for multiple parent ions across the peak's elution profile.[1][3]
Step 2: Optimize Sample Preparation
If co-elution is confirmed, the first step is to improve your sample cleanup to remove interferences before they reach the analytical column.
-
Action 1: Protein Precipitation: This is a simple and fast method to remove the bulk of proteins from the hemolymph sample.[11]
-
Action 2: Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be targeted to remove specific types of interferences while concentrating your analyte.[12]
-
Action 3: Liquid-Liquid Extraction (LLE): LLE can also be an effective method for separating analytes from interfering matrix components.
Step 3: Modify Chromatographic Conditions
If improved sample preparation does not resolve the co-elution, the next step is to optimize your chromatographic method to improve the separation.
-
Action 1: Adjust Mobile Phase Composition: Modifying the ratio of your organic and aqueous mobile phases can alter the selectivity of your separation. A shallower gradient can often improve resolution.
-
Action 2: Change Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of your analyte and the interfering compound, leading to differential retention.
-
Action 3: Change Column Chemistry: If mobile phase optimization is unsuccessful, switching to a column with a different stationary phase (e.g., C8, Phenyl, or a mixed-mode column) can provide the necessary selectivity for separation.
-
Action 4: Adjust Temperature and Flow Rate: Lowering the flow rate can sometimes improve resolution, and adjusting the column temperature can also influence selectivity.
Data Presentation
The following tables summarize the effectiveness of different sample preparation techniques for biological fluids.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery in Plasma
| Sample Preparation Technique | Average Analyte Recovery (%) | Standard Deviation (%) |
| Solid-Phase Extraction (SPE) | 98 | 8 |
| Supported Liquid Extraction (SLE) | 89 | 7 |
| Liquid-Liquid Extraction (LLE) | 70 | 10 |
Data adapted from a comprehensive comparison of sample preparation techniques in plasma.[1]
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques in Plasma
| Sample Preparation Technique | Average Magnitude of Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | 6 |
| Supported Liquid Extraction (SLE) | 26 |
| Liquid-Liquid Extraction (LLE) | 16 |
Matrix effects were assessed by comparing the analyte response in the presence and absence of the matrix. Data adapted from a comprehensive comparison of sample preparation techniques in plasma.[1]
Experimental Protocols
Protocol 1: Hemolymph Collection from Insects
This protocol describes a general method for collecting hemolymph from insect larvae.
-
Preparation: Chill the insect larvae on ice to immobilize them. Prepare microcentrifuge tubes containing a small amount of phenylthiourea to prevent melanization.
-
Collection: Using fine scissors or a sterile needle, make a small incision in one of the prolegs of the larva.
-
Sample Pooling: Gently squeeze the larva to exude a droplet of hemolymph. Collect the hemolymph using a micropipette and transfer it to the prepared microcentrifuge tube.
-
Centrifugation: Centrifuge the collected hemolymph at 500 x g for 3 minutes at 4°C to pellet the hemocytes.[9]
-
Storage: Carefully transfer the supernatant (plasma) to a new sterile microtube and store at -80°C until analysis.[9]
Protocol 2: Protein Precipitation of Hemolymph Samples
This protocol is a quick and simple method for removing the majority of proteins from your hemolymph sample.
-
Sample Aliquot: Aliquot 100 µL of hemolymph plasma into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the hemolymph sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte of interest, and transfer it to a new tube for analysis.
Protocol 3: General Solid-Phase Extraction (SPE) Protocol for Hemolymph Cleanup
This protocol outlines a general workflow for using a reversed-phase SPE cartridge to clean up hemolymph samples.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated hemolymph sample (e.g., diluted with water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your chromatographic analysis.
Visualizations
Caption: General workflow for hemolymph sample handling.
Caption: Troubleshooting decision tree for co-elution.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Simple Protocol for Isolating Hemolymph from Single Drosophila melanogaster Adult Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. amchro.com [amchro.com]
- 7. A high quality method for hemolymph collection from honeybee larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Cost-Effective Biochemical Spectrophotometric Analysis of Solution of Insect “Blood” and Body Surface Elution [mdpi.com]
- 11. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
solving poor reproducibility in juvenile hormone quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during juvenile hormone (JH) quantification assays. The information is tailored for researchers, scientists, and drug development professionals aiming to improve the reproducibility and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
This section addresses common issues and sources of poor reproducibility in juvenile hormone quantification assays.
Q1: What are the most common methods for quantifying juvenile hormone, and how do they compare?
A1: The three primary methods for JH quantification are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each has distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
-
Radioimmunoassay (RIA): Historically a popular method, RIA offers high sensitivity for detecting low picogram levels of JH.[1] However, it is often criticized for a lack of precision and accuracy, and two different RIA protocols have been shown to yield diverging results at higher hormone concentrations.[2] Cross-reactivity with JH metabolites and lipids can also be a significant issue, potentially requiring additional purification steps.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common immunoassay technique that offers a non-radioactive alternative to RIA. While generally providing good sensitivity, ELISAs can be susceptible to high background and poor reproducibility if not properly optimized.[4][5] The quality of antibodies is crucial for the specificity and reliability of the assay.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for JH quantification due to its high specificity and sensitivity.[6][7] It can simultaneously identify and quantify multiple JH homologs and their metabolites in a single run.[8] While highly accurate, LC-MS is susceptible to matrix effects, where components of the biological sample interfere with the ionization of the target analyte.[9]
Q2: My sample readings are inconsistent between different assay plates (inter-assay variability). What are the likely causes and solutions?
A2: High inter-assay variability is a common problem in immunoassays like RIA and ELISA. Several factors can contribute to this issue:
-
Reagent Preparation: Inconsistent preparation of standards, antibodies, and buffers across different assays is a primary source of variability. Ensure all reagents are prepared fresh from stock solutions for each assay and that the same lots are used if possible.
-
Pipetting and Handling: Minor differences in pipetting volumes, incubation times, and washing procedures can lead to significant variations between plates. Standardize all procedural steps and use calibrated pipettes.
-
Environmental Conditions: Fluctuations in temperature and humidity during incubation can affect antibody-antigen binding kinetics. Maintain a consistent and controlled environment for all assays.
-
Plate-to-Plate Variation: The physical properties of microtiter plates can vary slightly. If possible, use plates from the same manufacturing lot for an entire experiment.
Q3: I'm observing high background signal in my ELISA. What can I do to reduce it?
A3: High background in an ELISA can mask the true signal and reduce the dynamic range of the assay. Common causes and solutions include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface. Try increasing the concentration of the blocking agent (e.g., BSA or casein), extending the blocking incubation time, or using a different blocking buffer altogether.[4]
-
Inadequate Washing: Residual unbound antibodies or reagents can lead to high background. Increase the number of wash cycles, the volume of wash buffer, and the soaking time between washes.[9][10]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Optimize antibody concentrations through titration experiments.[11][12]
-
Contaminated Reagents: Contamination of buffers or substrates can cause a high background signal. Always use fresh, high-quality reagents.[13]
Q4: What are matrix effects in LC-MS analysis of juvenile hormone, and how can I mitigate them?
A4: Matrix effects occur when molecules in the biological sample co-elute with JH and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal.[9] This can significantly impact the accuracy and reproducibility of quantification. Strategies to mitigate matrix effects include:
-
Improved Sample Preparation: Use more rigorous extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds.[14][15]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate JH from co-eluting matrix components. This may involve adjusting the mobile phase gradient or using a different type of chromatography column.[16]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.[16]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also decrease the signal of the analyte.[17]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during JH quantification assays.
Radioimmunoassay (RIA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility (High CV) | Inconsistent pipetting of reagents or samples. | Use calibrated precision pipettes and ensure consistent technique. |
| Variation in incubation times or temperatures. | Standardize all incubation steps using a reliable timer and temperature-controlled incubator. | |
| Incomplete separation of bound and free hormone. | Optimize the separation method (e.g., secondary antibody precipitation, charcoal adsorption). Ensure consistent vortexing and centrifugation. | |
| Reagent degradation (especially the radiolabeled tracer). | Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. Check the expiration date of the tracer.[18] | |
| Low Signal/Binding | Degraded or low-quality antibody. | Use a new lot of antibody or re-validate the existing stock. |
| Damaged radioligand. | Check the quality of the radiolabeled JH. Consider purifying the tracer if necessary.[18] | |
| Incorrect buffer pH or ionic strength. | Prepare fresh buffers and verify the pH. | |
| High Non-Specific Binding (NSB) | Contaminated reagents or tubes. | Use high-quality, clean tubes and fresh reagents. |
| Ineffective blocking of non-specific sites. | Add a blocking agent (e.g., bovine serum albumin) to the assay buffer. | |
| Cross-reactivity of the antibody with other molecules in the sample. | Purify the sample extract to remove cross-reacting compounds.[3] |
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash cycles and the volume of wash buffer. Ensure complete removal of buffer between washes.[9][10] |
| Inadequate blocking. | Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent.[4] | |
| Antibody concentration too high. | Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies.[12] | |
| Contaminated substrate or stop solution. | Prepare fresh substrate and stop solutions for each assay.[13] | |
| Low Signal | Low antibody affinity or concentration. | Use a high-affinity antibody and optimize its concentration.[5] |
| Inactive enzyme conjugate. | Check the activity of the enzyme conjugate. Use a fresh batch if necessary. | |
| Short incubation times. | Increase the incubation times for the antibody and substrate steps. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct wavelength for the substrate used. | |
| High Variability (Poor Duplicates) | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique.[13] |
| Uneven temperature across the plate during incubation. | Ensure the plate is incubated in a temperature-controlled environment and avoid stacking plates.[19] | |
| "Edge effect" due to evaporation. | Use a plate sealer during incubations and ensure the plate is properly sealed.[19] | |
| Incomplete mixing of reagents in wells. | Gently tap the plate after adding reagents to ensure thorough mixing. |
Experimental Protocols
Juvenile Hormone Extraction from Insect Hemolymph or Whole Body
This protocol is a generalized procedure and may require optimization based on the insect species and sample type.
Materials:
-
Extraction solvent: Hexane or isooctane/methanol (1:1, v/v)[3]
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect hemolymph using a microcapillary tube or use whole insect bodies. For whole bodies, flash-freeze in liquid nitrogen and store at -80°C until extraction.
-
Homogenization (for whole bodies): Homogenize the frozen tissue in the extraction solvent.
-
Extraction:
-
For hemolymph, add the sample directly to a microcentrifuge tube containing the extraction solvent and an antioxidant.
-
For homogenized tissue, add the extraction solvent.
-
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids, including JH.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any debris and separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the JH and transfer it to a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the appropriate assay buffer for RIA, ELISA, or LC-MS analysis.
General Protocol for a Competitive ELISA for Juvenile Hormone
Materials:
-
JH-coated microtiter plate
-
JH standard
-
Anti-JH primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat the microtiter plate wells with a JH-protein conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Addition: Add JH standards of known concentrations and the extracted samples to the wells.
-
Primary Antibody Addition: Add the anti-JH primary antibody to each well. The unlabeled JH in the standards and samples will compete with the JH coated on the plate for binding to the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove any unbound primary antibody.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Reading the Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is inversely proportional to the concentration of JH in the sample.
Visualizations
Juvenile Hormone Signaling Pathway
Caption: Juvenile hormone signaling pathway, depicting both genomic and non-genomic actions.
Experimental Workflow for JH Quantification
Caption: General experimental workflow for juvenile hormone quantification.
References
- 1. Juvenile Hormone Membrane Signaling Enhances its Intracellular Signaling Through Phosphorylation of Met and Hsp83 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 3. Non-genomic action of juvenile hormone modulates the synthesis of 20-hydroxyecdysone in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 9. arp1.com [arp1.com]
- 10. youtube.com [youtube.com]
- 11. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. maxanim.com [maxanim.com]
- 14. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. cusabio.com [cusabio.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Analysis of Juvenile Hormone III (JH III) and its Deuterated Analog (JH III-d3) by MRM Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Multiple Reaction Monitoring (MRM) for the quantification of Juvenile Hormone III (JH III) and its deuterated internal standard, JH III-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for JH III and JH III-d3?
A1: The selection of appropriate MRM transitions is critical for the selective and sensitive quantification of JH III and its internal standard. The protonated molecule [M+H]⁺ is used as the precursor ion for both analytes. The most abundant and commonly used transitions are listed in the table below. The primary transition offers the highest sensitivity, while the secondary transition serves as a qualifier for confirmation of the analyte's identity[1][2].
Q2: Why is a deuterated internal standard like JH III-d3 necessary for accurate quantification?
A2: A deuterated internal standard such as JH III-d3 is essential for accurate quantification as it co-elutes with the endogenous JH III and experiences similar ionization and fragmentation behavior in the mass spectrometer.[1] It allows for the correction of variations in sample preparation, extraction recovery, and matrix effects, which can significantly impact the accuracy of the results.[1][2]
Q3: What are the common adducts of JH III observed in electrospray ionization (ESI), and which one should be used for MRM?
A3: In ESI, JH III can be detected as both a protonated molecule [M+H]⁺ (m/z 267) and a sodiated adduct [M+Na]⁺ (m/z 289)[1]. For MRM analysis, it is crucial to select the protonated molecule [M+H]⁺ as the precursor ion. The sodiated adduct is not suitable for MRM as its fragmentation does not typically yield diagnostic product ions.[1]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Detectable Peak
-
Possible Cause: Suboptimal ionization or fragmentation.
-
Troubleshooting Step: Ensure the mass spectrometer is tuned and calibrated. Verify that the ESI source parameters (e.g., spray voltage, temperature, gas flows) are optimized for JH III analysis. Refer to the recommended parameters in the experimental protocol section.
-
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Step: Review the sample preparation and extraction protocol. Ensure proper homogenization and efficient liquid-liquid or solid-phase extraction. An extraction recovery of 55% or more is typically expected.[2]
-
-
Possible Cause: Low abundance of JH III in the sample.
-
Troubleshooting Step: Concentrate the sample extract before analysis. Be aware that JH titers in insects can be in the low femtomole to picomole range.[2]
-
Issue 2: High Background Noise or Interfering Peaks
-
Possible Cause: Matrix effects from complex biological samples.
-
Troubleshooting Step: Improve sample cleanup procedures. The use of a robust internal standard like JH III-d3 is critical to compensate for matrix-induced ion suppression or enhancement.[1]
-
-
Possible Cause: Contamination from solvents, glassware, or reagents.
-
Troubleshooting Step: Use high-purity solvents and reagents. Thoroughly clean all glassware and sample vials. Run a blank injection (solvent only) to identify any sources of contamination.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in sample preparation.
-
Possible Cause: Fluctuation in instrument performance.
-
Troubleshooting Step: Regularly check the performance of the LC-MS/MS system. This includes monitoring retention time stability, peak shape, and signal intensity of the internal standard across a sample batch.
-
Data Presentation
Table 1: Recommended MRM Parameters for JH III and JH III-d3 Analysis [1]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] | Collision Cell Exit Potential (CXP) [V] | Transition Type |
| JH III | 267 | 235 | 46 | 11 | 30 | Primary (Quantifier) |
| JH III | 267 | 147 | 46 | 19 | 16 | Secondary (Qualifier) |
| JH III-d3 | 270 | 235 | 46 | 11 | 28 | Primary (Quantifier) |
| JH III-d3 | 270 | 147 | 46 | 17 | 6 | Secondary (Qualifier) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A detailed protocol for the fast separation and quantification of JH III has been established.[1][3]
-
Sample Preparation: Biological samples are subjected to an extraction protocol to isolate JH III. The use of JH III-d3 as an internal standard is added at the beginning of the extraction process to account for any sample loss.[1][2]
-
Liquid Chromatography (LC):
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 98% Mobile Phase B over approximately 7.5 minutes is used to elute JH III.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Source Parameters:
-
Curtain Gas: 10 psi
-
Spray Voltage: 5000 V
-
Temperature: 400°C
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 50 psi
-
Entrance Potential: 7.0 V[1]
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
-
Mandatory Visualization
References
Technical Support Center: Managing Ion Suppression in ESI-MS for Hormone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) for hormone analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during ESI-MS analysis of hormones.
Issue: Poor Signal Intensity or Undetectable Peaks
Possible Cause: One of the most common issues in ESI-MS is poor signal intensity, which can be a result of ion suppression.[1] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target hormone analytes.[1]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing a wide range of interferences.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is a good option for removing non-polar interferences.[3][4]
-
Protein Precipitation (PPT): While a simpler method, it is generally less effective at removing non-protein matrix components and may lead to more significant ion suppression compared to SPE or LLE.[5]
-
-
Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate the target hormones from co-eluting, suppression-inducing compounds.[3][4]
-
Adjust the mobile phase composition, gradient profile, and flow rate to improve resolution.[3]
-
-
Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering compounds and lessen ion suppression.[5][6] However, this is only a viable option if the hormone concentration is high enough to remain detectable after dilution.[5]
-
Optimize MS Parameters: Ensure your mass spectrometer is properly tuned and calibrated.[1] Experiment with ESI source parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature to maximize the signal for your target hormones.[4]
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the composition of the biological matrix from sample to sample can cause differing degrees of ion suppression, leading to inconsistent results.[7]
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and thorough sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects between samples.[7]
-
Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3][7]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for ion suppression.[7] Because it has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS hormone analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as a hormone, is reduced by the presence of other co-eluting components in the sample.[5][6] These interfering components, collectively known as the sample matrix, can include salts, endogenous compounds, and metabolites.[8] This reduction in ionization leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis, potentially leading to underestimation of the hormone concentration or even false-negative results.[1][5]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a common method to identify the regions in your chromatogram where ion suppression occurs.[1][8] This involves continuously infusing a standard solution of the hormone of interest into the LC eluent after the analytical column but before the MS source.[9] A blank matrix extract is then injected.[9] A drop in the constant baseline signal of the infused hormone indicates the retention times at which matrix components are eluting and causing ion suppression.[1][9]
Q3: What are the most common sources of ion suppression in hormone analysis?
A3: The primary sources of ion suppression are endogenous components from the biological matrix being analyzed (e.g., plasma, serum, urine).[10] These can include:
-
Phospholipids: Particularly prevalent in plasma and serum samples.
-
Salts and Buffers: High concentrations of non-volatile salts can significantly suppress the ESI signal.[8]
-
Other Endogenous Molecules: Hormones are often present at low concentrations alongside a high abundance of other biological molecules that can interfere with their ionization.
Additionally, exogenous materials such as polymers from plastic tubes and mobile phase additives can also contribute to ion suppression.[11]
Q4: Can changing the mobile phase composition help reduce ion suppression?
A4: Yes, optimizing the mobile phase can help mitigate ion suppression. Using volatile buffers like ammonium formate or ammonium acetate is generally preferred over non-volatile buffers like phosphate.[12] While additives like trifluoroacetic acid (TFA) can improve chromatographic peak shape, they are also known to cause significant ion suppression.[5][12] If an additive is necessary, using it at the lowest effective concentration is recommended.[13]
Q5: Is ESI or APCI more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[6][14] This is because ESI is more reliant on the properties of the liquid droplet, which can be easily altered by matrix components.[14] APCI, which involves gas-phase ionization, is often less affected by the sample matrix.[9] If significant ion suppression is observed with ESI and the hormone is amenable to APCI, switching the ionization source can be a viable strategy.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hormone Analysis
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Reduction in Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 60 - 85% | 10 - 40% | Simple, fast, and inexpensive. | Less effective at removing non-protein matrix components, often resulting in higher ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 40 - 70% | Good for removing non-polar interferences.[4] | Can be labor-intensive and may require large volumes of organic solvents.[4] |
| Solid-Phase Extraction (SPE) | 80 - 95% | 60 - 90% | Highly effective and versatile for removing a wide range of interferences.[3][4] | Requires method development and can be more costly.[4] |
Note: The values presented are typical and can vary depending on the specific hormone, biological matrix, and the detailed protocol used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Steroid Hormones in Serum
This protocol provides a general procedure for the extraction of steroid hormones from serum using a reversed-phase SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of serum, add an appropriate internal standard.
-
Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the steroid hormones from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify chromatographic regions affected by ion suppression.
-
Prepare Infusion Solution: Prepare a solution of the target hormone in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the Infusion: Using a syringe pump, deliver the infusion solution at a constant low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the ESI source using a T-fitting.
-
Equilibrate: Allow the system to equilibrate until a stable signal for the infused hormone is observed.
-
Inject Blank Matrix: Inject a blank matrix sample that has been subjected to the same sample preparation procedure as the actual samples.
-
Monitor Signal: Monitor the signal of the infused hormone throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: Workflow for hormone analysis using SPE and LC-MS/MS.
Caption: Troubleshooting flowchart for ion suppression in ESI-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Determination of hormones in human urine by ultra-high-performance liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. SPE of Steroid Analytes from Serum | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to Juvenile Hormone III Quantification: LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of insect endocrinology, the accurate quantification of juvenile hormone III (JH III) is paramount. This guide provides a comprehensive comparison of the widely used Liquid Chromatography-Mass Spectrometry (LC-MS) method with alternative techniques for JH III quantification, supported by experimental data and detailed protocols.
Performance Comparison: LC-MS/MS Takes the Lead
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the identification and quantification of JH III in biological samples. Its high sensitivity, selectivity, and applicability to a wide range of insect species make it a powerful tool for endocrinologists.
Here's a breakdown of how LC-MS/MS compares to other common methods:
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity (pg to fg range)[1][2][3][4][5], high selectivity, simultaneous quantification of multiple JH homologs[6][7], no derivatization required[8][9]. | High initial equipment cost[10][11]. |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | High resolution and sensitivity[11][12]. Considered a gold standard for identification. | Requires derivatization of JH III[8][11][12], can be time-consuming[3][8][11]. |
| HPLC-FD | High-performance liquid chromatography with fluorescence detection after derivatization. | High sensitivity (femtomole range)[10][13], lower equipment cost than MS. | Requires derivatization with fluorescent tags[10][13], which can be batch-dependent and add complexity[1][2]. |
| Radioimmunoassay (RIA) | Competitive immunoassay using radiolabeled JH. | High sensitivity. | High variability, cross-reactivity between JH homologs[10], potential interference from lipids[4]. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different methods, highlighting the superior performance of LC-MS/MS in terms of sensitivity.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for JH III
| Method | LOD | LOQ | Reference |
| LC-MS/MS | 8 pg/mL (0.32 pg on column) | - | [1][2] |
| LC-MS | 6 pg | 20 pg | [3][5] |
| GC-MS | 0.01 pmol | - | [8] |
| HPLC-FD | 10-20 fmol | - | [10][13] |
| Radioimmunoassay (RIA) | 13.75 ± 2.39 pg | - | [4] |
Table 2: Linearity of LC-MS/MS Method for JH III Quantification
| Concentration Range | Correlation Coefficient (R²) | Reference |
| 5 to 2500 pg/mL | > 0.999 | [1] |
Experimental Protocols
LC-MS/MS Method for JH III Quantification
This protocol is based on a fast and sensitive method for the analysis of JH III in mosquito samples.[1]
1. Sample Preparation and Extraction:
-
To 150 µL of incubated corpora allata-corpora cardiaca (CA-CC) complexes in tissue culture medium, add 10 µL of 6.25 ppb JH III-D3 (internal standard) in acetonitrile.
-
Add 600 µL of Hexane.
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes at 4°C and 2000 g.
-
Transfer the organic phase to a new silanized vial and dry under a nitrogen stream.
-
Re-suspend the dried extracts in 100 µl of acetonitrile, vortex for 1 minute, and transfer to a new silanized vial with a fused 250 µL insert.
-
Store at -20°C until analysis.
2. Liquid Chromatography (LC) Separation:
-
Column: Xbridge BEH Phenyl Column (4.6 mm X 150 mm, 3.5 µm) with a VanGuard cartridge (3.9 mm X 5 mm, 3.5 µm).[7]
-
Column Temperature: 30 °C.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A linear gradient is used for separation.
-
Run Time: Approximately 15 minutes.[1]
3. Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions for JH III:
-
MRM Transitions for JH III-D3 (Internal Standard):
Alternative Method: HPLC with Fluorescence Detection (HPLC-FD)
This method involves derivatization of JH III to a fluorescent product.[10][13]
1. Sample Preparation and Derivatization:
-
Extract JH III from the biological sample using an acetonitrile/pentane extraction and a C18 solid-phase extraction cartridge.[10]
-
Open the epoxide ring of JH III by adding 150 µl of sodium sulfide and incubating at 55°C for 30 minutes.[10]
-
Extract the sample with hexane.
-
Dry the recovered organic phase under N₂.[10]
-
Derivatize the sample with a fluorescent tag such as 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl).[13]
2. HPLC Separation and Fluorescence Detection:
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: LC-MS/MS workflow for JH III quantification.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of radioimmunoassay and liquid chromatography tandem mass spectrometry for determination of juvenile hormone titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and structural analog internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Internal standards (IS) are essential in quantitative analysis to correct for the inherent variability in the analytical process.[1] From sample preparation and extraction to instrument response, an ideal internal standard co-elutes with the analyte of interest and experiences the same variations, ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration.[2] While both stable isotope-labeled and structural analog internal standards aim to achieve this, their performance can differ significantly.
At a Glance: SIL-IS vs. Structural Analog IS
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Definition | An analog of the analyte where one or more atoms are replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] | A molecule with a similar chemical structure to the analyte, but with a different elemental composition or arrangement. |
| Physicochemical Properties | Nearly identical to the analyte.[3] | Similar, but not identical, to the analyte. |
| Chromatographic Behavior | Typically co-elutes with the analyte.[2] | Elutes close to the analyte but is chromatographically resolved. |
| Matrix Effect Compensation | Considered the "gold standard" for compensating for matrix effects due to identical ionization efficiency.[1][2] | Less effective at compensating for matrix effects as ionization efficiency can differ from the analyte.[2] |
| Accuracy and Precision | Generally provides higher accuracy and precision.[4][5] | Can provide acceptable accuracy and precision, but may be less reliable, especially in complex matrices.[6] |
| Cost and Availability | Often more expensive and may require custom synthesis.[7][8] | Generally more readily available and less expensive.[7][8] |
| Potential Issues | Isotopic effects (especially with deuterium labeling) can sometimes lead to slight chromatographic separation from the analyte.[7][8] May mask issues with analyte stability or recovery if not carefully validated.[7][8] | Differences in physicochemical properties can lead to variations in extraction recovery and ionization response compared to the analyte.[6] |
Performance Under the Microscope: A Quantitative Comparison
A study on the quantification of the anticancer drug Kahalalide F in plasma highlights the superior performance of a SIL-IS compared to a structural analog. The results clearly demonstrate a significant improvement in both precision and accuracy with the use of the SIL-IS.[4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 (n=284) | p<0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 (n=340) | p=0.5 (no significant deviation from 100%) |
The Levene's test for equality of variances showed that the variance using the SIL internal standard was significantly lower (p=0.02) than with the use of the structural analog, indicating a significant improvement in the precision of the method.[4] Furthermore, the accuracy of the assay was also significantly enhanced, as the bias for the SIL-IS did not deviate significantly from the true value of 100%, unlike the structural analog.[4]
The "Why" Behind the Data: A Logical Perspective
The superior performance of SIL-IS in mass spectrometry-based quantification is rooted in its fundamental properties. The following diagram illustrates the logical progression of why a SIL-IS is the optimal choice for correcting variability in LC-MS/MS bioanalysis.
Caption: Logical flow demonstrating the superior correction of SIL-IS.
Experimental Protocols: A Step-by-Step Guide
The successful implementation of an internal standard requires a well-defined and validated experimental protocol. Below is a detailed methodology for a typical LC-MS/MS workflow for drug quantification in a biological matrix.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the analyte and internal standard reference materials. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions (e.g., -20°C) to ensure stability.
-
Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent. These solutions will be used to spike into the blank biological matrix to create the calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the IS stock solution to a fixed concentration. This working solution will be added to all samples, calibrators, and quality controls. The concentration of the IS should be chosen to provide a consistent and robust signal.
Sample Preparation (Protein Precipitation Example)
-
Sample Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution to each sample, calibrator, and quality control, except for the blank sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (often containing the internal standard), typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortexing: Vortex the samples vigorously for a set amount of time (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject a specific volume of the prepared sample onto an appropriate LC column. The mobile phase composition and gradient are optimized to achieve good separation of the analyte and internal standard from matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analyte and internal standard are detected using a specific scan mode, such as Multiple Reaction Monitoring (MRM), in which precursor ions are selected and fragmented to produce specific product ions for quantification.
Data Analysis and Quantification
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards. A regression analysis (e.g., linear or quadratic with 1/x² weighting) is performed to determine the best fit.
-
Quantification of Unknowns: The concentration of the analyte in the quality control and unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.
The following diagram outlines a typical workflow for a comparative evaluation of different internal standardization methods.
Caption: A typical workflow for a comparative evaluation of internal standards.
Conclusion: Making the Right Choice
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis.[2] Their ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to demonstrable improvements in accuracy and precision compared to structural analogs.[2][4] While the initial investment in a SIL-IS may be higher, the enhanced data quality and reliability often justify the cost, especially in regulated environments and for critical decision-making in drug development.
However, structural analogs can still be a viable option when a SIL-IS is not available or is prohibitively expensive.[7][8] In such cases, thorough method development and validation are crucial to ensure that the chosen analog provides acceptable performance and that its limitations are well understood.[6] Ultimately, the choice of internal standard should be based on a careful consideration of the specific analytical requirements, the complexity of the matrix, and the desired level of data quality.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: GC-MS vs. LC-MS for Juvenile Hormone III Quantification
A comprehensive guide for researchers on the cross-validation of Juvenile Hormone III (JH III) measurements, offering a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies. This document provides scientists and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects, regulating key physiological processes such as development, reproduction, and diapause.[1][2][3] Accurate quantification of JH III is paramount for research in insect endocrinology, pest management, and the development of novel insecticides. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a primary method for JH analysis. However, recent advancements in Liquid Chromatography-Mass Spectrometry (LC-MS) offer a compelling alternative. This guide presents a comparative analysis of these two powerful techniques, summarizing their performance and providing detailed experimental protocols.
Comparative Performance of GC-MS and LC-MS for JH III Analysis
The choice between GC-MS and LC-MS for JH III quantification depends on several factors, including required sensitivity, sample throughput, and the need for derivatization. The following table summarizes key performance metrics compiled from various studies.
| Performance Metric | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | ~21.1 pg[4] | 0.32 pg on column (8 pg/mL)[1] | LC-MS/MS generally offers significantly lower detection limits, crucial for samples with trace amounts of JH III. |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed sources | 20 pg[5][6] | LC-MS provides robust quantification at very low concentrations. |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability[4][7] | Derivatization is typically not required[1][8] | The elimination of the derivatization step in LC-MS protocols can save time and reduce potential sources of error. |
| Linearity | Linear responses obtained in the range of 1-800 ng/mL[8] | Linear from 15 to 14,562 pg/μL[4] | Both techniques demonstrate excellent linearity over a wide dynamic range. |
| Reproducibility | High reproducibility reported[8] | High inter- and intraday reproducibility demonstrated[1] | Both methods are capable of producing consistent and reliable results. |
| Analysis Time | Can be lengthy due to sample preparation[1] | Fast LC-MS/MS detection with run times as short as 15 minutes[1] | LC-MS can offer higher sample throughput due to faster analysis times and simpler sample preparation. |
| Specificity | High, especially with chemical ionization[4] | High, utilizing multiple reaction monitoring (MRM)[1][9] | Both techniques provide excellent specificity for JH III identification and quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline typical protocols for JH III quantification using both GC-MS and LC-MS.
GC-MS Protocol for JH III Quantification
This protocol is based on the derivatization of JH III to its d3-methoxyhydrin derivative for enhanced sensitivity and resolution.[7]
-
Sample Extraction:
-
Homogenize biological samples (e.g., insect hemolymph, whole body) in an appropriate solvent like hexane.
-
Centrifuge the homogenate to separate the organic and aqueous phases.
-
Collect the organic phase containing JH III and dry it under a stream of nitrogen.
-
-
Derivatization:
-
Re-suspend the dried extract in a solution of acidic methanol (e.g., 5% sulfuric acid in methanol).
-
Incubate the mixture to convert JH III to its d3-methoxyhydrin derivative.
-
Neutralize the reaction and extract the derivatized JH III with hexane.
-
Dry the final extract before GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid and hormone analysis (e.g., DB-5ms).
-
Oven Program: Implement a temperature gradient to separate the analytes of interest.
-
Ionization: Chemical Ionization (CI) is often preferred for its soft ionization, which produces a prominent molecular ion.[4]
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to monitor specific ions characteristic of the derivatized JH III for quantification.
-
LC-MS/MS Protocol for JH III Quantification
This protocol utilizes the high sensitivity and specificity of tandem mass spectrometry, often without the need for derivatization.[1][9]
-
Sample Preparation and Extraction:
-
To accurately quantify JH III, a deuterated internal standard (e.g., JH III-D3) is added to the sample.[9]
-
For hemolymph, precipitate proteins using a mixture of methanol and isooctane (1:1, v/v).[5][6]
-
For tissues, homogenize in a suitable solvent and perform liquid-liquid extraction with a nonpolar solvent like hexane.[1]
-
Vortex and centrifuge the sample to separate the phases.
-
Transfer the organic phase to a new vial and dry it under nitrogen.
-
Reconstitute the dried extract in the mobile phase (e.g., acetonitrile).[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a C18 reversed-phase column for separation.[5][6]
-
Mobile Phase: Use a gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[1][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typical.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For JH III, the primary transition monitored is typically 267 -> 235, with a secondary transition of 267 -> 147 for confirmation.[1][9]
-
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological significance of JH III, the following diagrams illustrate the experimental workflow and the hormone's signaling pathway.
Caption: Experimental workflow for JH III quantification and cross-validation.
Caption: Simplified signaling pathway of Juvenile Hormone III.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Egfr signaling promotes juvenile hormone biosynthesis in the German cockroach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid quantitative assay for juvenile hormones and intermediates in the biosynthetic pathway using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (Rac)-JH III-d3 for Researchers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of juvenile hormone III (JH III) is critical for understanding insect physiology and developing novel pest control strategies. This guide provides an objective comparison of the use of deuterated (Rac)-JH III-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) with alternative quantification methods. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate analytical approach.
The use of a stable isotope-labeled internal standard, such as (Rac)-JH III-d3, is widely considered the gold standard for quantitative analysis by mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby correcting for variations and matrix effects. This guide will delve into the performance of (Rac)-JH III-d3 and compare it with other analytical techniques.
Performance Comparison of JH III Quantification Methods
The choice of quantification method significantly impacts the accuracy and precision of JH III measurement. Below is a summary of quantitative data from studies employing different analytical techniques.
| Analytical Method | Internal Standard | Accuracy/Recovery | Precision (RSD/CV) | Linearity (R²) | Limit of Detection (LOD) | Reference |
| LC-MS/MS | (Rac)-JH III-d3 | Extraction Recovery: ≥ 55% | Intra-day RSD: ≤ 10% Inter-day RSD: 16% | > 0.999 | 8 pg/mL (in solvent) 19 pg/mL (in matrix) | [1][2] |
| LC-MS/MS | Methoprene (non-deuterated) | - | < 5% | - | 6 pg/μL | [3] |
| HPLC-FD | - (External Standard) | > 90% | - | - | - | [4] |
| GC-MS | - (Derivatization to d3-methoxyhydrin) | - | - | - | - | [5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below to allow for a comprehensive understanding of each approach.
Quantification of JH III using (Rac)-JH III-d3 by LC-MS/MS
This method, adapted from Ramirez et al., utilizes isotope dilution mass spectrometry for highly accurate and precise quantification.[1][2]
1. Sample Preparation and Extraction:
-
To each biological sample, add a known amount of (Rac)-JH III-d3 in acetonitrile (e.g., 10 μL of 6.25 ppb).[1]
-
Add 600 μL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes at 4°C.[1]
-
Transfer the organic phase to a new vial and dry under a stream of nitrogen.[1]
-
Re-suspend the dried extract in 100 μL of acetonitrile, vortex for 1 minute, and transfer to an autosampler vial.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. The run time is typically around 15 minutes, with JH III and (Rac)-JH III-d3 co-eluting.[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
3. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of JH III to (Rac)-JH III-d3 against the concentration of JH III standards.[1]
-
The concentration of (Rac)-JH III-d3 is kept constant across all samples and standards (e.g., 625 pg/mL).[1]
Alternative Quantification Methods
1. LC-MS/MS with a Non-Deuterated Internal Standard (Methoprene):
-
Sample Preparation: The sample is reconstituted in methanol containing a known concentration of methoprene as the internal standard.[3]
-
LC-MS/MS Analysis: Analysis is performed on an LC-MS/MS system with an ion-trap analyzer and electrospray ionization (ESI) in positive mode. A Synergi Hydro-RP column is used with a mobile phase of 20 mM ammonium formate and methanol in a binary gradient.[3]
-
Validation: The method is validated for selectivity, linearity (15 to 14,562 pg/μL), precision (%RSD values below 5%), and accuracy. The limits of detection and quantification were 6 pg/μL and 15 pg/μL, respectively.[3]
2. HPLC with Fluorescence Detection (HPLC-FD):
-
Derivatization: This method requires a two-step derivatization of JH III. First, the epoxide ring is opened, and then a fluorescent tag is added.[4]
-
HPLC Analysis: The derivatized JH III is separated by reverse-phase HPLC and detected by a fluorescence detector.[4]
-
Performance: This method demonstrates high sensitivity, accuracy, and reproducibility, with recovery efficiencies reported to be over 90% for JH III.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: JH III is extracted, purified, and then converted to a d3-methoxyhydrin derivative for analysis by GC-MS.[5]
-
Advantages and Limitations: This protocol offers high resolution and the ability to quantify small amounts of the hormone. However, it is time-consuming, relatively costly, and requires careful maintenance of the equipment's sensitivity.[5]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key experimental workflows.
Caption: Workflow for JH III quantification using (Rac)-JH III-d3.
Caption: Workflows for alternative JH III quantification methods.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ELISA vs. Mass Spectrometry for Hormone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of hormones is paramount. The two most prominent analytical techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Introduction
The choice between ELISA and mass spectrometry for hormone quantification depends on a multitude of factors including the specific hormone of interest, the required sensitivity and specificity, sample matrix, throughput needs, and budget constraints. While ELISA has been a well-established and cost-effective method for decades, LC-MS has emerged as a powerful alternative, offering distinct advantages in specificity and multiplexing capabilities. This guide will delve into the core principles of each technique, present a quantitative comparison of their performance, provide detailed experimental protocols, and illustrate their respective workflows.
Principles of Each Technique
ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[1] The core principle of ELISA lies in the specific binding of an antibody to its corresponding antigen.[2] In a typical sandwich ELISA, a capture antibody specific to the hormone of interest is immobilized on a microplate well. The sample containing the hormone is then added, followed by a detection antibody that is conjugated to an enzyme.[3] The addition of a substrate results in a measurable color change, the intensity of which is proportional to the concentration of the hormone in the sample.[4] For small molecules like steroid hormones, a competitive ELISA format is often used.[2]
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[5] When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly specific and sensitive method for identifying and quantifying molecules in a complex mixture.[6] In the context of hormone analysis, the sample is first processed to extract the hormones, which are then separated by chromatography before being introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for precise identification and quantification.[7] Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the initial ions and analyzing the resulting fragment ions.[8]
Quantitative Performance Comparison
The choice between ELISA and LC-MS/MS often comes down to a trade-off between cost, throughput, and analytical performance. The following table summarizes key quantitative data from a study comparing the measurement of urinary estrogens and their metabolites by ELISA and LC-MS/MS.
| Performance Metric | ELISA | LC-MS/MS | Source |
| Coefficient of Variation (CV%) - Premenopausal | ≤14.2% | ≤9.4% | [9][10] |
| Coefficient of Variation (CV%) - Postmenopausal | ≤17.8% | ≤9.4% | [9][10] |
| Intraclass Correlation Coefficient (ICC) - Premenopausal | ≥97.2% | ≥99.6% | [9][10] |
| Intraclass Correlation Coefficient (ICC) - Postmenopausal | ≥95.2% | ≥99.6% | [9][10] |
| Correlation with LC-MS/MS (Spearman's r) - Premenopausal | 0.8-0.9 | N/A | [9][10] |
| Correlation with LC-MS/MS (Spearman's r) - Postmenopausal | 0.4-0.8 | N/A | [9][10] |
As the data indicates, LC-MS/MS generally demonstrates higher precision (lower CV%) and better reproducibility (higher ICC) compared to ELISA, especially in populations with low hormone concentrations like postmenopausal women.[9][10] While ELISA can show good correlation with LC-MS/MS in high-concentration samples, this correlation weakens significantly at lower concentrations.[9][10] Studies have shown that immunoassays can overestimate hormone concentrations, particularly for steroid hormones at low levels, due to cross-reactivity with structurally similar metabolites.[11] In contrast, the high specificity of LC-MS/MS minimizes such interferences.[8][12]
Experimental Protocols
Sandwich ELISA Protocol for Hormone Quantification
This protocol outlines the general steps for a sandwich ELISA. Specific details may vary depending on the commercial kit and the hormone being analyzed.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target hormone (typically 1-10 µg/mL in a carbonate-bicarbonate buffer). Incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.[13]
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[14]
-
Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.[2]
-
Washing: Repeat the washing step to remove unbound substances.[13]
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.[14]
-
Washing: Repeat the washing step to remove unbound detection antibody.[13]
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes at room temperature.[13]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.[3]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[2]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the hormone in the samples.[13]
LC-MS/MS Protocol for Steroid Hormone Quantification in Serum
This protocol provides a general workflow for the analysis of steroid hormones in serum using LC-MS/MS. Specific parameters will need to be optimized for the instrument and analytes of interest.
-
Sample Preparation:
-
Thawing and Aliquoting: Thaw serum samples on ice and aliquot 100 µL into a 96-well plate.[15]
-
Internal Standard Spiking: Add an internal standard solution to each sample to correct for matrix effects and variations in sample processing.[15]
-
Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins.[15]
-
Liquid-Liquid or Solid-Phase Extraction: Perform liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or use a solid-phase extraction (SPE) plate to further purify the sample and concentrate the analytes.[16]
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., 50:50 methanol/water).[15]
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample into an HPLC or UHPLC system.
-
Separate the hormones on a suitable analytical column (e.g., a C18 or biphenyl column) using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium fluoride or formic acid to improve ionization.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[15]
-
The hormones are ionized, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the target hormones and their internal standards.
-
-
Data Analysis:
-
The peak areas of the target hormones and their corresponding internal standards are integrated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of the hormones in the samples is determined from the calibration curve.
-
Workflow Visualizations
The following diagrams illustrate the typical workflows for ELISA and LC-MS/MS for hormone quantification.
References
- 1. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Protocol [protocols.io]
- 7. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Command Line | Graphviz [graphviz.org]
- 15. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 16. researchgate.net [researchgate.net]
Navigating the Maze of Juvenile Hormone III Quantification: A Guide to Method Selection and Performance
For researchers, scientists, and drug development professionals, the accurate measurement of juvenile hormone III (JH III) is paramount for unraveling its complex roles in insect physiology and for the development of novel pest control strategies. This guide provides a comparative overview of the predominant analytical methods for JH III quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The quantification of juvenile hormone III (JH III), a key sesquiterpenoid regulating insect development and reproduction, presents a significant analytical challenge due to its lipophilic nature and low endogenous concentrations.[1][2][3][4] A variety of analytical methods have been developed to measure JH III levels in biological samples, each with its own set of advantages and limitations.[1] This guide delves into a comparison of the most commonly employed techniques: radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS).
Comparative Analysis of JH III Quantification Methods
The choice of an analytical method for JH III quantification is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of the major techniques based on available literature.
| Method | Principle | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled JH III to a specific antibody. | Low picogram range[5] | High | High sensitivity, relatively low cost per sample. | Use of radioactive materials, potential for cross-reactivity with JH metabolites and analogs.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of JH III from other sample components followed by detection. | Varies with detector; femtomole range with fluorescence detection (FD).[2][3][4] | Moderate | Good for quantification, can be coupled with various detectors for enhanced specificity. | Can be less sensitive than other methods without derivatization, may require extensive sample cleanup.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile JH III derivatives by GC followed by mass analysis for identification and quantification. | Picogram range[1] | Low to Moderate | High specificity and structural information.[1][5] | Requires derivatization, lengthy sample preparation.[6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Low femtomole range (pg/mL)[1]; ~19 pg/mL in biological matrix.[6] | High | "Gold standard" with high sensitivity, specificity, and accuracy; allows for absolute quantification using internal standards.[1][6] | High initial instrument cost, requires specialized expertise. |
Experimental Protocols: A Closer Look
The reliability of JH III measurements is intrinsically linked to the experimental protocol employed. Below are outlines of typical workflows for the discussed analytical methods.
Radioimmunoassay (RIA) Protocol
A typical RIA protocol for JH III involves the competitive binding of a known amount of radiolabeled JH III and the unlabeled JH III from the sample to a limited amount of specific antibody. The antibody-bound hormone is then separated from the unbound hormone, and the radioactivity is measured. The concentration of JH III in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve. Rabbit polyclonal antisera have been developed that show minimal cross-reactivity with JH metabolites.[5]
HPLC with Fluorescence Detection (HPLC-FD) Protocol
This method often requires a derivatization step to attach a fluorescent tag to the JH III molecule, enhancing its detection.[2][3][4] A common approach involves opening the epoxide ring of JH III, followed by derivatization with a fluorescent reagent.[2][3][4] The derivatized JH III is then separated by reverse-phase HPLC and quantified using a fluorescence detector. This technique has been shown to have high sensitivity and reproducibility, with recovery efficiencies reported to be over 90%.[2][3][4]
GC-MS Protocol
For GC-MS analysis, JH III is typically extracted from the biological sample and derivatized to increase its volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where it is separated from other components. The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification and quantification.[1]
LC-MS/MS Protocol
LC-MS/MS has emerged as a powerful tool for JH III quantification due to its high sensitivity and specificity.[1][6] A typical workflow involves the extraction of JH III from the sample, often with the addition of a heavy isotope-labeled internal standard (e.g., JH III-D3) to correct for matrix effects and variations in sample preparation.[6] The extract is then analyzed by LC-MS/MS, where JH III is separated and fragmented, and specific fragment ions are monitored for quantification. This method allows for absolute quantification and has been validated for reproducibility and accuracy.[6]
Visualizing the Workflow: From Sample to Result
To provide a clearer understanding of the experimental process, the following diagrams illustrate a generalized workflow for JH III measurement and the specific signaling pathway for LC-MS/MS-based quantification.
Caption: Generalized workflow for juvenile hormone III measurement.
Caption: Detailed workflow for LC-MS/MS-based JH III quantification.
Conclusion
The selection of an appropriate method for JH III quantification is a critical decision that can significantly impact the outcome of research and development projects. While RIA offers high sensitivity at a lower cost, the use of radioactive materials is a considerable drawback. HPLC and GC-MS provide robust and specific analyses but may lack the sensitivity of other methods or require extensive sample preparation. Currently, LC-MS/MS represents the "gold standard" for JH III analysis, offering unparalleled sensitivity, specificity, and the potential for absolute quantification.[1][6] As technology advances and costs decrease, the adoption of LC-MS/MS is likely to become more widespread, leading to greater consistency and comparability of JH III measurements across different laboratories. The possibility of storing and shipping dry samples for inter-laboratory comparisons further enhances the utility of modern MS-based protocols.[6]
References
- 1. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology [mdpi.com]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 4. "A Quantitative Assay for the Juvenile Hormones and Their Precursors Us" by Crisalejandra Rivera-Perez, Marcela Nouzova et al. [digitalcommons.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Linearity and Range in Juvenile Hormone III Assays
For researchers and drug development professionals, accurate quantification of Juvenile Hormone III (JH III) is critical for understanding insect physiology and developing novel insecticides. A key performance characteristic of any JH III assay is its linearity and analytical range. This guide provides a comparative overview of the linearity and range of common JH III assay methods, supported by experimental data and detailed protocols to aid in assay selection and validation.
Comparison of Linearity and Range for Common JH III Assay Methods
The selection of an appropriate assay for JH III quantification depends on factors such as sensitivity, specificity, throughput, and the required analytical range. The following table summarizes the reported linearity and range for several widely used methods.
| Assay Method | Linear Range | Correlation Coefficient (R²) | Key Advantages | Considerations |
| LC-MS/MS | 5 - 2,500 pg/mL[1] | > 0.999[1] | High specificity and sensitivity, allows for multiplexing. | High initial equipment cost, requires specialized expertise. |
| GC-MS/MS | 1 - 800 ng/mL | Not explicitly stated, but linear responses reported. | High sensitivity and accuracy. | May require derivatization, which can add complexity. |
| HPLC-FD | 10-20 to 1,000 fmols[2][3] | Not explicitly stated, but linear responses reported.[2][3] | High sensitivity with fluorescent tagging. | Requires derivatization, potential for tag-related variability. |
| ELISA | Varies by manufacturer | Typically > 0.95 (R-value)[4] | High throughput, relatively low cost, easy to use. | Potential for cross-reactivity, narrower dynamic range compared to MS methods. |
Experimental Protocol: Assessing the Linearity and Range of a JH III Assay
This protocol provides a generalized procedure for determining the linear range of a JH III assay. It is essential to consult the specific instructions for your chosen assay method and reagents.
Objective: To determine the concentration range over which the assay response is directly proportional to the JH III concentration.
Materials:
-
Juvenile Hormone III standard of known purity
-
Assay-specific buffer or diluent
-
Your chosen JH III assay platform (e.g., ELISA kit, LC-MS/MS system)
-
Calibrated pipettes and appropriate labware
Procedure:
-
Preparation of a Stock Solution: Prepare a high-concentration stock solution of the JH III standard in a suitable solvent (e.g., methanol, acetonitrile). The concentration of this stock should be higher than the expected upper limit of the assay.
-
Serial Dilution: Perform a series of dilutions of the stock solution using the assay-specific diluent to create a set of at least 5-7 standards of decreasing concentrations. These standards should cover a broad range of concentrations to identify the limits of linearity.
-
Assay Performance: Analyze each standard dilution according to the specific protocol of your chosen assay method (ELISA, LC-MS/MS, etc.). It is recommended to run each standard in triplicate to assess precision.
-
Data Collection: Record the response (e.g., absorbance for ELISA, peak area for MS-based methods) for each standard concentration.
-
Data Analysis:
-
Calculate the mean response for each standard concentration.
-
Plot the mean response against the known concentration of each standard.
-
Perform a linear regression analysis on the data points that appear to fall in a straight line.
-
Determine the correlation coefficient (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
The linear range is the concentration range over which the assay is linear, typically defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the linearity and range of a JH III assay.
Caption: Workflow for determining the linearity and range of a JH III assay.
Caption: Idealized dose-response curve illustrating the linear and non-linear ranges.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 4. Insect Juvenile Hormone 3(JH-III) ELISA Kit - Lifeasible [lifeasible.com]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Juvenile Hormone III (JH III) Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Juvenile Hormone III (JH III) is critical for a wide range of entomological and physiological studies. The choice of analytical methodology can significantly impact the sensitivity and reliability of these measurements. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for JH III analysis using various analytical techniques, supported by experimental data from published studies.
Quantitative Data Summary
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2][3][4] The following table summarizes the reported LOD and LOQ values for JH III analysis using different analytical platforms.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Biological Samples | 8 pg/mL (0.32 pg on column) | Not explicitly stated, linearity from 5 to 2500 pg/mL | [5] |
| HPLC-FD | Biological Samples | 6 pg/µL | 15 pg/µL | [6][7] |
| GC-MS | Not Specified | Not explicitly stated, capable of identifying 0.01 pmol | Not explicitly stated | [7] |
Note: The performance of analytical methods can vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Workflow
The general workflow for the analysis of JH III from biological samples involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a typical experimental process.
Caption: A generalized workflow for the analysis of Juvenile Hormone III from biological samples.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the key methods cited in this guide.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of JH III.[5]
-
Sample Preparation: Biological samples were subjected to an extraction protocol, and a deuterated internal standard (JH III-D3) was added to normalize for recovery and matrix effects.[5][6]
-
Chromatography: Reverse-phase liquid chromatography was employed for the separation of JH III. Specific column types, mobile phases, and gradient conditions are optimized to achieve good chromatographic resolution.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][7] This involves monitoring specific precursor-to-product ion transitions for both JH III and its internal standard to ensure high selectivity and accurate quantification.[5]
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
This technique requires derivatization of JH III to introduce a fluorescent tag, enabling sensitive detection.[6][8]
-
Sample Preparation and Derivatization: Following extraction, the epoxide group of JH III is derivatized. This is a two-step process involving the opening of the epoxide ring and subsequent reaction with a fluorescent tag.[8]
-
Chromatography: Reversed-phase HPLC is used to separate the derivatized JH III from other sample components.
-
Fluorescence Detection: The derivatized JH III is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the specific fluorescent tag used.[6][8]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds like JH III.[7][9]
-
Sample Preparation: Samples are extracted and may require derivatization to improve the volatility and thermal stability of JH III for GC analysis.[9]
-
Gas Chromatography: The derivatized or underivatized JH III is separated on a capillary GC column. The temperature program of the GC oven is optimized to ensure good separation.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often using chemical ionization to generate specific fragment ions for identification and quantification.[7]
Conclusion
The choice of analytical method for JH III analysis depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS generally offers the lowest limits of detection and high specificity, making it suitable for ultra-trace quantification.[5] HPLC-FD provides a sensitive alternative, particularly when mass spectrometry is not available, though it requires a derivatization step.[8] GC-MS remains a robust and reliable technique for JH III analysis.[7][9] Researchers should carefully consider the LOD and LOQ of each method in the context of their experimental goals to ensure the generation of high-quality, reliable data.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial (Rac)-Juvenile Hormone III-d3: A Comparative Analysis
For researchers in endocrinology, developmental biology, and pest management, the deuterated form of Juvenile Hormone III, (Rac)-Juvenile Hormone III-d3, is an indispensable tool, primarily utilized as an internal standard for precise quantification of its endogenous, non-labeled counterpart in biological samples. The accuracy of such studies hinges on the quality of the deuterated standard. This guide offers a comparative overview of commercially available this compound, presenting available data and outlining experimental protocols for independent verification of product performance.
Commercial Supplier Overview
An initial survey of prominent chemical suppliers reveals that while several offer the non-deuterated form of Juvenile Hormone III, the availability of the deuterated analog, this compound, is more limited. This guide focuses on suppliers with readily accessible product specifications.
Data Presentation: Quantitative Product Specifications
Direct comparative experimental data for this compound from different commercial sources is not publicly available. Therefore, this guide compiles the manufacturers' stated specifications. Researchers are strongly encouraged to perform their own analytical validation upon receipt of any chemical standard.
| Supplier | Product Number | Stated Purity | Formulation | Storage |
| MedChemExpress | HY-N7240S | 97.85%[1] | Provided as a solid | -20°C (short-term), -80°C (long-term) |
| Cayman Chemical | Data not available for d3 form | Data not available for d3 form | Data not available for d3 form | Data not available for d3 form |
| Santa Cruz Biotechnology | Data not available for d3 form | Data not available for d3 form | Data not available for d3 form | Data not available for d3 form |
| Toronto Research Chemicals | Data not available for d3 form | Data not available for d3 form | Data not available for d3 form | Data not available for d3 form |
Note: While Cayman Chemical, Santa Cruz Biotechnology, and Toronto Research Chemicals are well-established suppliers of biochemicals, including the non-deuterated Juvenile Hormone III, specific product information for this compound was not readily accessible at the time of this publication.
Experimental Protocols for Performance Verification
To ensure the reliability of experimental results, it is critical for researchers to independently verify the purity, concentration, and biological activity of their this compound standard. The following are detailed methodologies for key experiments.
Analytical Validation: Purity and Concentration Assessment by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying juvenile hormones and their analogs. This protocol is adapted from established methods for the analysis of Juvenile Hormone III.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
-
-
Sample Preparation (for use as an internal standard):
-
Extract endogenous Juvenile Hormone III from the biological matrix (e.g., insect hemolymph, whole-body homogenate) using an appropriate organic solvent like hexane or ethyl acetate.
-
Spike the extract with a known concentration of the this compound internal standard solution.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte (Juvenile Hormone III) and the deuterated internal standard (Juvenile Hormone III-d3).
-
Mandatory Visualization: LC-MS/MS Workflow for Purity Assessment
Caption: Workflow for purity and concentration assessment of this compound using LC-MS/MS.
Biological Activity Assessment: Galleria mellonella Wax Moth Assay
While this compound is primarily used as an internal standard and is not expected to have significantly different biological activity from its non-deuterated counterpart, a bioassay can confirm its structural integrity and lack of degradation. The Galleria mellonella (wax moth) larval-pupal scoring assay is a classic method for assessing juvenile hormone activity.
Methodology:
-
Insect Rearing: Rear Galleria mellonella larvae on an artificial diet at a constant temperature and humidity.
-
Compound Application:
-
Select last instar larvae of a uniform size.
-
Prepare serial dilutions of the this compound in a carrier solvent like acetone.
-
Topically apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of the larvae. A control group should be treated with the solvent only.
-
-
Scoring:
-
After the control group has pupated, score the treated insects based on the degree of inhibition of metamorphosis. A common scoring system ranges from complete larval morphology to a perfect pupa.
-
-
Data Analysis:
-
Calculate the effective dose (ED50), which is the dose required to produce a half-maximal response (e.g., an average score halfway between the larval and pupal score).
-
Mandatory Visualization: Galleria mellonella Bioassay Workflow
Caption: Experimental workflow for assessing the biological activity of this compound.
Conclusion
The selection of a high-quality this compound is paramount for the accuracy and reproducibility of quantitative studies involving Juvenile Hormone III. While MedChemExpress provides clear specifications for their product, researchers should consider performing their own validation experiments as a standard practice. The detailed LC-MS/MS and bioassay protocols provided in this guide offer a framework for such independent verification, empowering researchers to make informed decisions and ensure the integrity of their scientific findings.
References
evaluating the biological activity of JH III vs its synthetic analogs
A Comparative Guide to the Biological Activity of Juvenile Hormone III and Its Synthetic Analogs
This guide provides a detailed comparison of the biological activity of the natural insect Juvenile Hormone III (JH III) and its synthetic analogs, which are widely used as insect growth regulators. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological and experimental processes.
Quantitative Comparison of Biological Activity
The relative potency of JH III and its synthetic analogs can be assessed through various in vitro and in vivo assays. Key metrics include the half-maximal effective concentration (EC50) in reporter gene assays, which indicates the concentration of a ligand that induces a response halfway between the baseline and maximum, and the inhibition constant (Ki) from receptor binding assays, which reflects the binding affinity of a ligand to its receptor.
Table 1: EC50 Values from Reporter Gene Assays
| Compound | EC50 (µM) | Assay System | Reference |
| JH III (natural) | |||
| R-JH III | 0.93 ± 0.38 | Drosophila S2 cells (JHRE-luc) | [1] |
| S-JH III | 4.46 ± 2.95 | Drosophila S2 cells (JHRE-luc) | [1] |
| R-JH III | 0.073 ± 0.005 | HEK293T cells (Two-hybrid) | [1] |
| S-JH III | 0.170 ± 0.006 | HEK293T cells (Two-hybrid) | [1] |
| JH III | ~0.2 | Yeast (Met-Tai) | [2] |
| Synthetic Analogs | |||
| Methoprene | 1.1 ± 0.23 | Yeast (Met-Tai) | [2] |
| (S)-Hydroprene | 0.57 ± 0.15 | Yeast (Met-Tai) | [2] |
| Fenoxycarb | 0.003 ± 0.001 | Yeast (Met-Tai) | [2] |
| Pyriproxyfen | 0.087 ± 0.012 | Yeast (Met-Tai) | [2] |
Table 2: Binding Affinities (Ki) from Competitive Binding Assays
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| JH III (natural) | ||||
| R-JH III | 4.8 ± 1.3 | Drosophila Gce protein | [³H]R,S-JH III | [1] |
| S-JH III | 38.3 ± 5.2 | Drosophila Gce protein | [³H]R,S-JH III | [1] |
| Synthetic Analogs | ||||
| Methoprene | - | - | - | - |
| Fenoxycarb | - | - | - | - |
| Pyriproxyfen | - | - | - | - |
Signaling Pathway and Experimental Workflows
Juvenile Hormone Signaling Pathway
Juvenile hormone regulates a multitude of physiological processes in insects, including development, reproduction, and behavior. Its action is primarily mediated through an intracellular receptor complex.
Experimental Workflow: Reporter Gene Assay
This workflow outlines the key steps in a cell-based reporter gene assay to quantify the activity of JH III and its analogs.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow details the procedure for a competitive binding assay to determine the binding affinity of JH III and its analogs to the JH receptor.
Detailed Experimental Protocols
Cell-Based Reporter Gene Assay (Adapted from literature)
This protocol is a generalized procedure for determining the EC50 values of JH compounds using an insect cell line.
-
Cell Culture and Transfection:
-
Culture Drosophila melanogaster S2 cells in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with 10% fetal bovine serum) at 25°C.
-
Seed cells in 96-well plates at a density of approximately 1 x 10⁵ cells per well.
-
Transfect the cells using a suitable transfection reagent. The plasmid mixture per well should contain:
-
An expression plasmid for the JH receptor components (e.g., pAc5-Met and pAc5-Tai).
-
A reporter plasmid containing a luciferase gene under the control of a JH response element (JHRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24-48 hours of incubation post-transfection, prepare serial dilutions of JH III and its synthetic analogs in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the cells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
-
Incubation and Lysis:
-
Incubate the treated cells for an additional 24 hours at 25°C.
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
Add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Competitive Radioligand Binding Assay (Generalized Protocol)
This protocol outlines the steps to determine the binding affinity (Ki) of test compounds for the JH receptor.
-
Receptor Preparation:
-
Prepare a cell membrane fraction from cells overexpressing the JH receptor (e.g., Sf9 cells infected with a baculovirus expressing Met or Gce).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
Set up the binding assay in microcentrifuge tubes or a 96-well plate. Each reaction should contain:
-
A fixed concentration of the radioligand (e.g., [³H]R,S-JH III) at a concentration close to its Kd.
-
A range of concentrations of the unlabeled competitor (JH III or synthetic analog).
-
The membrane preparation (a specific amount of protein, e.g., 50-100 µg).
-
-
For determining non-specific binding, include a set of reactions with a large excess of an unlabeled ligand.
-
Incubate the reactions at a suitable temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Safety Operating Guide
Proper Disposal of (Rac)-Juvenile Hormone III-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (Rac)-Juvenile Hormone III-d3 is a critical component of laboratory safety and regulatory compliance. Due to the compound's biological activity and the limited specific data on its environmental impact and toxicity, it must be treated as hazardous waste. Adherence to a structured disposal protocol is essential to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. The toxicological properties of this compound are not fully characterized, necessitating a cautious approach.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program. Do not discharge this chemical down the drain or dispose of it with general laboratory trash.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated items such as gloves, absorbent pads, and empty vials in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect unused solutions or solvent rinses in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Step 2: Waste Container Management
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical waste, and have secure, tight-fitting lids.
-
Labeling: Immediately label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest or a list of the container's contents.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Control the Spill: For minor spills, and if it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean the Area: Carefully clean the affected area, and collect all contaminated cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling (Rac)-Juvenile Hormone III-d3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (Rac)-Juvenile Hormone III-d3. Given that the toxicological and pharmacological properties of this compound are not fully known, adherence to prudent laboratory practices is critical to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are recommended due to the ester and ether functionalities of the molecule. Nitrile gloves may offer limited short-term protection but have poor resistance to these chemical classes. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Eyeshields are essential to protect against splashes. For procedures with a higher risk of splashing, chemical safety goggles provide a more complete seal. |
| Respiratory Protection | N95 Respirator or equivalent | While this compound is a liquid, an N95 respirator is recommended as a precautionary measure, especially when handling the neat compound or preparing solutions where aerosols could be generated. Ensure proper fit and use in accordance with occupational health and safety standards. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize exposure risks and maintain the compound's stability.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a designated, well-ventilated, and cool area.
| Storage Parameter | Recommendation |
| Temperature | -20°C is the recommended storage temperature for the neat compound. |
| Light | Protect from light to prevent degradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to prevent oxidation. |
Preparation of Stock Solutions: A Step-by-Step Protocol
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which could compromise the compound.
-
Solvent Selection: Choose an appropriate solvent based on experimental needs. The following solubilities have been reported:
-
Dimethylformamide (DMF): ≥ 14 mg/mL
-
Ethanol: ≥ 12 mg/mL
-
Dimethyl sulfoxide (DMSO): ≥ 10 mg/mL
-
-
Weighing: Accurately weigh the desired amount of the compound in a chemical fume hood.
-
Dissolution: Add the chosen solvent to the compound. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Storage of Solutions: Stock solutions should be stored at -20°C and protected from light. For long-term storage of solutions, consider storing at -80°C . Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Disposal Plan: Responsible Management of Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all disposable materials, including pipette tips, microfuge tubes, and gloves, that have come into contact with the compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent and cleaning agent. All cleaning materials should also be disposed of as hazardous waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Some suppliers of deuterated compounds may offer a return program for waste material; it is advisable to inquire about this possibility.
Emergency Procedures: Preparedness is Key
Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials.
-
Personal Protection: Wear the full complement of PPE, including respiratory protection, during cleanup.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
